alpha-Chlorobenzaldoxime
Description
The exact mass of the compound (E)-N-Hydroxybenzimidoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality alpha-Chlorobenzaldoxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Chlorobenzaldoxime including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-hydroxybenzenecarboximidoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHKODORJRRYBU-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698-16-8 | |
| Record name | alpha-chlorobenzaldoxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to α-Chlorobenzaldoxime (CAS 698-16-8): Properties, Synthesis, and Applications in Modern Chemistry
This guide provides a comprehensive technical overview of α-chlorobenzaldoxime, a versatile chemical intermediate with significant applications in synthetic organic chemistry, particularly in the realms of pharmaceuticals and agrochemicals. For researchers, scientists, and professionals in drug development, a thorough understanding of this compound's properties and reactivity is paramount for its effective utilization.
Core Chemical and Physical Properties
α-Chlorobenzaldoxime, with the chemical formula C₇H₆ClNO, is a derivative of benzaldoxime.[1] It typically presents as a colorless to pale yellow crystalline solid.[1] A solid understanding of its physical properties is the foundation for its appropriate handling, storage, and use in reactions.
Table 1: Physicochemical Properties of α-Chlorobenzaldoxime
| Property | Value | Source(s) |
| CAS Number | 698-16-8 | [1][2][] |
| Molecular Formula | C₇H₆ClNO | [1][4] |
| Molecular Weight | 155.58 g/mol | [1][4][5] |
| Appearance | Colorless to pale yellow crystalline solid | [1][2] |
| Melting Point | 48-52 °C | [1][2][][6] |
| Boiling Point | 275.8 °C at 760 mmHg | [1][2][] |
| Density | 1.21 g/cm³ | [1][2][] |
| Flash Point | 120.6 °C | [1][2] |
| Solubility | Soluble in organic solvents such as ethanol and ether.[1] | [1] |
| Storage Temperature | 2-8 °C | [1][6][7] |
The presence of both a chlorine atom and an oxime functional group imparts a unique reactivity profile to the molecule, making it a valuable synthon. The electron-withdrawing nature of the chlorine atom enhances the electrophilic character of the carbon atom to which it is attached, influencing its reaction pathways.[8]
Synthesis and Mechanistic Considerations
The synthesis of α-chlorobenzaldoxime is a critical process for its subsequent use. A common and effective method involves the direct chlorination of benzaldehyde oxime.[2]
Experimental Protocol: Synthesis from Benzaldehyde Oxime
This protocol is based on established laboratory procedures for the chlorination of oximes.
Objective: To synthesize α-chlorobenzaldoxime via the chlorination of benzaldehyde oxime.
Materials:
-
Benzaldehyde oxime
-
Chloroform (CHCl₃)
-
Chlorine gas (Cl₂)
-
Petroleum ether
-
Ice bath
-
Round-bottom flask
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
Dissolve benzaldehyde oxime in chloroform in a round-bottom flask.[2]
-
Cool the solution to -2 °C using an ice-salt bath. It is crucial to maintain a low temperature to control the exothermicity of the reaction and minimize side-product formation.[2]
-
While stirring vigorously, bubble dry chlorine gas through the solution. The temperature must be carefully monitored and maintained below -2 °C throughout the addition.[2]
-
After the chlorination is complete (as determined by an appropriate monitoring technique such as TLC), remove the dissolved excess chlorine under reduced pressure.[2]
-
Evaporate the chloroform solvent at a temperature not exceeding 40 °C to avoid degradation of the product.[2]
-
Dissolve the resulting crude residue in a minimal amount of petroleum ether.[2]
-
Cool the solution to induce crystallization of the α-chlorobenzaldoxime product.[2]
-
Collect the crystals by filtration, wash with cold petroleum ether, and dry under vacuum.
Causality in Experimental Design: The choice of chloroform as a solvent is due to its inertness under these reaction conditions and its ability to dissolve the starting material. The low reaction temperature is a critical parameter; it prevents over-chlorination and the potential for hazardous side reactions. The final recrystallization step from petroleum ether is designed to purify the product from any unreacted starting material or byproducts.
Reactivity and Key Applications in Synthesis
The synthetic utility of α-chlorobenzaldoxime is dominated by its role as a precursor to nitrile oxides, which are highly reactive 1,3-dipolar species.[8] This reactivity is the cornerstone of its application in the synthesis of five-membered heterocyclic compounds, particularly isoxazoles.[8]
Generation of Nitrile Oxides and [3+2] Cycloaddition
In the presence of a non-nucleophilic base (e.g., triethylamine), α-chlorobenzaldoxime undergoes dehydrochlorination to generate the corresponding benzonitrile oxide in situ. This transient intermediate readily participates in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to yield isoxazoles and isoxazolines, respectively.[8]
Caption: Generation of benzonitrile oxide and subsequent [3+2] cycloaddition.
This reaction is a powerful tool in medicinal chemistry as the isoxazole moiety is a common scaffold in many biologically active molecules.[8] For instance, this methodology has been employed in the synthesis of 3,4-diarylisoxazoles, which have shown potential as selective COX-2 inhibitors.[8]
Role as a Pharmaceutical and Agrochemical Intermediate
α-Chlorobenzaldoxime is a crucial building block in the multi-step synthesis of various pharmaceuticals and agrochemicals.[1] Its ability to introduce specific functionalities makes it an invaluable component in the construction of complex molecular architectures.[8] The chlorine atom can be displaced by nucleophiles, and the oxime functionality can be further transformed, offering multiple avenues for molecular elaboration. The presence of a chlorine atom in the final drug molecule can also enhance its pharmacological properties.[9]
Analytical Characterization
The structural elucidation and purity assessment of α-chlorobenzaldoxime rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the oxime proton. A published spectrum shows multiplets for the aromatic protons in the range of δ 7.30-7.87 ppm and a singlet for the oxime proton at δ 12.42 ppm.[6] The exact chemical shifts of the aromatic protons will depend on the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the C=N carbon of the oxime. The carbon attached to the chlorine will have a characteristic chemical shift.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=N bond of the oxime, the N-O bond, and the C-Cl bond, in addition to the absorptions for the aromatic ring.[10]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M peak, which is a definitive indicator of a single chlorine atom in the molecule. An LC/MS analysis has shown an (M+1) peak at 155.8, consistent with the molecular weight.[6]
Safety and Handling
Due to its reactivity, α-chlorobenzaldoxime must be handled with care.[1] It is classified as an irritant and is harmful if not handled properly.
Table 2: GHS Hazard Information
| Hazard Statement | Description | Source(s) |
| H315 | Causes skin irritation | [2][5] |
| H319 | Causes serious eye irritation | [5] |
| H335 | May cause respiratory irritation | [5][6] |
Recommended Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Avoid inhalation of dust or vapors.[1]
-
Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[6]
-
Store in a cool, dry place, away from incompatible materials. The recommended storage temperature is 2-8 °C.[1][6][7]
Conclusion
α-Chlorobenzaldoxime is a chemical intermediate of significant value, primarily due to its role as a stable and accessible precursor to nitrile oxides for [3+2] cycloaddition reactions. Its utility in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals, underscores its importance in modern drug discovery and development. A thorough understanding of its chemical properties, synthetic methods, and safe handling procedures is essential for any researcher or scientist intending to work with this versatile compound. The insights provided in this guide are intended to equip professionals with the necessary knowledge to confidently and effectively utilize α-chlorobenzaldoxime in their synthetic endeavors.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5706359, alpha-Chlorobenzaldoxime. [Link]
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Difference between benzaldoxime and alpha-chlorobenzaldoxime
An In-depth Technical Guide to the Core Differences Between Benzaldoxime and α-Chlorobenzaldoxime
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of benzaldoxime and its α-chloro derivative, α-chlorobenzaldoxime (also known as benzohydroximoyl chloride). While structurally similar, the substitution of a single benzylic hydrogen with a chlorine atom fundamentally alters the molecule's electronic properties, reactivity, and synthetic utility. This document moves beyond a surface-level comparison to explore the causality behind their distinct chemical behaviors, offering field-proven insights into their synthesis, mechanistic pathways, and applications. We will dissect their stereochemistry, compare their signature reactions—the Beckmann rearrangement for benzaldoxime versus nitrile oxide generation for its chloro-derivative—and provide validated experimental protocols. The objective is to equip researchers with the expert knowledge required to effectively select and utilize these reagents in complex synthetic workflows, particularly within the realms of medicinal chemistry and materials science.
Foundational Differences: Structure and Physicochemical Properties
The journey into the divergent chemistries of these two compounds begins with their molecular architecture. Benzaldoxime (C₇H₇NO) is a simple oxime formed from the condensation of benzaldehyde and hydroxylamine.[1][2] A key structural feature is the C=N double bond, which imparts geometric isomerism. The syn (Z) and anti (E) isomers are defined by the spatial relationship between the hydroxyl (-OH) group and the phenyl ring. This isomerism is not merely a structural curiosity; it can influence reaction pathways and crystalline packing.[3][4]
α-Chlorobenzaldoxime (C₇H₆ClNO) is, more accurately, a hydroximoyl chloride. The critical distinction is the replacement of the hydrogen on the carbon of the C=N bond with a chlorine atom.[1][5] This substitution dramatically changes the molecule from a relatively stable oxime into a highly reactive and versatile synthetic intermediate.
Caption: Molecular structures of Z- and E-benzaldoxime and α-chlorobenzaldoxime.
The introduction of the electronegative chlorine atom significantly impacts the molecule's properties, as summarized below.
Table 1: Comparative Physicochemical Data
| Property | Benzaldoxime | α-Chlorobenzaldoxime |
| Molecular Formula | C₇H₇NO[6] | C₇H₆ClNO[5] |
| Molecular Weight | 121.14 g/mol [6] | 155.58 g/mol [5] |
| Appearance | White solid[7] | Colorless to pale yellow crystalline solid[5][8] |
| Melting Point | 33-35 °C (Z-isomer)[1]; 130 °C (E-isomer)[1] | 48-52 °C[8] |
| Boiling Point | 123 °C @ 1013 hPa[9] | 275.8 °C @ 760 mmHg[8] |
| Flash Point | 108 °C[9] | 120.6 °C[8] |
| Key Structural Feature | C(H)=N-OH | C(Cl)=N-OH |
Synthesis: From Stable Oxime to Reactive Intermediate
The synthetic pathways to these compounds are sequential and illustrate the transformation in chemical nature. Benzaldoxime is readily prepared, while its subsequent chlorination requires controlled conditions to yield the desired reactive product.
Caption: Overview of the synthesis of benzaldoxime and its α-chloro derivative.
Synthesis of Benzaldoxime
The standard protocol involves the condensation of benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is typically straightforward, yielding a mixture of E and Z isomers.[1]
Protocol: Synthesis of Benzaldoxime
-
Dissolve hydroxylamine hydrochloride in water, followed by the addition of sodium hydroxide solution.
-
To this solution, add benzaldehyde.
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the product, typically a white solid, precipitates.
-
Isolate the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol/water to obtain pure benzaldoxime.
Synthesis of α-Chlorobenzaldoxime
This procedure transforms the stable oxime into a reactive hydroximoyl chloride. The key is the selective chlorination at the α-carbon. Common chlorinating agents include gaseous chlorine or N-chlorosuccinimide (NCS).[1][10]
Protocol: Synthesis of α-Chlorobenzaldoxime from Benzaldoxime Causality: This protocol utilizes chlorine gas in a non-polar solvent. The low reaction temperature (-2°C to 0°C) is critical to control the exothermicity of the reaction and prevent side reactions, ensuring the selective formation of the desired product.[8]
-
Dissolve benzaldoxime in a suitable anhydrous solvent such as chloroform or carbon tetrachloride in a flask equipped with a stirrer and a gas inlet tube.[8]
-
Cool the solution to between -2°C and 0°C using an ice-salt bath.[8]
-
Bubble dry chlorine gas slowly through the stirred solution. The temperature must be carefully maintained below 0°C.[8]
-
Monitor the reaction (e.g., by TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the dissolved excess chlorine by bubbling nitrogen through the solution or by applying a vacuum.[8]
-
Evaporate the solvent under reduced pressure at a low temperature (e.g., 40°C) to yield the crude product.[8]
-
The crude α-chlorobenzaldoxime can be purified by crystallization from a solvent like petroleum ether.[8]
The Core Divergence: Reactivity and Mechanistic Pathways
The single chlorine atom creates a profound mechanistic divergence. While benzaldoxime participates in the classic Beckmann rearrangement, α-chlorobenzaldoxime serves as a powerful precursor for in situ generation of benzonitrile oxide, a highly valuable 1,3-dipole.
Caption: Divergent reactivity of benzaldoxime and α-chlorobenzaldoxime.
Benzaldoxime: The Beckmann Rearrangement
A hallmark reaction of oximes is the Beckmann rearrangement, an acid-catalyzed transformation into an amide.[11] For benzaldoxime, this involves the migration of the phenyl group to the electron-deficient nitrogen atom, ultimately yielding benzamide.[1][12] This reaction is fundamental in organic synthesis for converting ketones or aldehydes into amides or lactams.[13][14]
α-Chlorobenzaldoxime: Gateway to 1,3-Dipolar Cycloaddition
The presence of the chlorine atom makes it an excellent leaving group. Upon treatment with a non-nucleophilic base, such as triethylamine, α-chlorobenzaldoxime undergoes dehydrochlorination. This elimination reaction does not lead to rearrangement but instead generates a highly reactive intermediate: benzonitrile oxide (Ph-C≡N⁺-O⁻) .
This in situ generation is the cornerstone of its utility. Benzonitrile oxide is a potent 1,3-dipole that readily participates in [3+2] cycloaddition reactions with a wide range of dipolarophiles (e.g., alkenes and alkynes). This provides a direct and efficient route to constructing five-membered heterocyclic rings, such as isoxazolines and isoxazoles, which are prevalent scaffolds in medicinal chemistry.[5]
Applications in Drug Development and Organic Synthesis
The differing reactivities translate into distinct applications for these compounds.
-
Benzaldoxime : It serves as a reliable building block for agrochemicals and pharmaceuticals.[7] It also has industrial applications as an antioxidant and peel-preventing additive in paints and lacquers.[7] Its primary value in drug development is as a stable intermediate that can be converted to other functionalities.
-
α-Chlorobenzaldoxime : This compound is a high-value intermediate specifically because it is a stable precursor to the otherwise transient nitrile oxide. Its application is almost entirely centered on the synthesis of complex molecules via 1,3-dipolar cycloaddition. This methodology is exploited for creating novel isoxazole and isoxazoline derivatives, which have shown potential as antibacterial agents and other biologically active compounds.[5] It is a workhorse reagent in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5][8]
Comparative Safety and Handling
The increased reactivity of α-chlorobenzaldoxime necessitates more stringent handling protocols.
Table 2: Comparative Safety and Hazard Information
| Aspect | Benzaldoxime | α-Chlorobenzaldoxime |
| Primary Hazards | Harmful if swallowed, causes skin and serious eye irritation.[15] | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[16] Toxic and harmful if inhaled, ingested, or absorbed through the skin.[5] |
| GHS Hazard Statements | H302, H315, H317, H319, H411[15] | H315, H319, H335[16] |
| Handling Precautions | Avoid all personal contact, including inhalation. Use in a well-ventilated area.[17][18] | Handle with care in a well-ventilated area or fume hood. Avoid all routes of exposure. Store at 2-8°C.[5] |
Self-Validating System for Safe Handling: Always consult the most current Safety Data Sheet (SDS) before handling either compound.[15] When performing the chlorination of benzaldoxime, the reaction should be conducted in a certified chemical fume hood with strict temperature control and personal protective equipment (gloves, safety goggles, lab coat). The quenching of excess chlorinating agent and the workup should be planned to minimize exposure to volatile and corrosive materials.
Conclusion
The distinction between benzaldoxime and α-chlorobenzaldoxime is a clear illustration of how a single atomic substitution can redefine a molecule's synthetic purpose.
-
Benzaldoxime is a stable, foundational oxime, whose chemistry is dominated by reactions like the Beckmann rearrangement to form amides.
-
α-Chlorobenzaldoxime is a reactive hydroximoyl chloride, prized as a stable and convenient precursor to benzonitrile oxide. Its primary role is to serve as a gateway to powerful 1,3-dipolar cycloaddition chemistry, enabling the efficient construction of vital heterocyclic scaffolds for drug discovery and materials science.
Understanding this fundamental shift from stable reactant to reactive intermediate is crucial for any scientist aiming to leverage these compounds to their full synthetic potential.
References
-
Title: alpha-Chlorobenzaldoxime | Source: LookChem | URL: [Link]
-
Title: Benzaldehyde oxime | Source: Wikipedia | URL: [Link]
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-
Title: o-Chlorobenzaldoxime | C7H6ClNO | CID 96239 | Source: PubChem, National Institutes of Health | URL: [Link]
-
Title: BENZALDOXIME, (Z)- | Source: precisionFDA | URL: [Link]
-
Title: Alpha-chlorobenzaldoxime | C7H6ClNO | CID 5706359 | Source: PubChem, National Institutes of Health | URL: [Link]
-
Title: Benzaldehyde, oxime | Source: NIST WebBook, National Institute of Standards and Technology | URL: [Link]
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Title: Benzaldoxime can exist in two geometrical isomeric class 11 chemistry CBSE | Source: Vedantu | URL: [Link]
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Title: Synthesis of benzaldoxime from benzaldehyde using nanoscale zero-valent iron and dissolved nitrate or nitrite | Source: ResearchGate | URL: [Link]
-
Title: Synthesis of α-chlorobenzaldehyde oxime | Source: PrepChem.com | URL: [Link]
-
Title: Benzaldehyde, oxime | Source: NIST WebBook | URL: [Link]
-
Title: The isomerism shown by benzaldoxime | Source: Filo | URL: [Link]
-
Title: Benzaldehyde, 2-chloro- | Source: NIST WebBook | URL: [Link]
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-
Title: Preparation of α-Chloro-4-Chlorobenzaldoxime | Source: PrepChem.com | URL: [Link]
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N-Hydroxybenzimidoyl chloride synonyms and nomenclature
Technical Deep Dive: -Hydroxybenzimidoyl Chloride
Synonyms, Nomenclature, and Synthetic Utility
Core Identity & Nomenclature Analysis[1]
The compound
Nomenclature Derivation
To understand the synonyms, one must deconstruct the molecule's structural lineage:
-
Parent Structure (Imidoyl Chloride): A benzimidoyl chloride has the structure
. -
N-Substitution: Replacing the imine hydrogen with a hydroxyl group (
) yields -Hydroxybenzimidoyl chloride . -
Acid Halide Analogy (Hydroximoyl): The group
is known as a hydroximoyl chloride . Therefore, the name Benzohydroximoyl chloride is widely accepted and often preferred in older literature to denote the chloride of benzohydroxamic acid. -
Aldoxime Derivative: Synthetically, it is derived from benzaldoxime (
) by replacing the methine hydrogen with chlorine. This gives rise to the common name -Chlorobenzaldoxime .[1][2][3]
Synonym & Identifier Matrix
The following table consolidates the various identifiers used across chemical databases and vendor catalogs.
| Category | Primary Name / Identifier | Context / Notes |
| IUPAC Name | Systematic name preferred for indexing. | |
| Common Name | Benzohydroximoyl chloride | Widely used in synthetic methodology papers. |
| Synthetic Name | Reflects its preparation from benzaldoxime. | |
| Alt. Common | Benzoyl chloride oxime | Refers to the relationship with benzoyl chloride.[4] |
| CAS Number | 698-16-8 | Refers to the general/Z-isomer (most common). |
| CAS (E-isomer) | 81745-44-0 | Specific stereoisomer (less common commercially). |
| InChIKey | GYHKODORJRRYBU-UHFFFAOYSA-N | Unique digital identifier. |
| Molecular Wt. | 155.58 g/mol |
Chemical Structure & Isomerism
Unlike simple alkyl halides,
- (Zusammen) Isomer: The hydroxyl group and the chlorine atom are on the same side of the double bond. This is generally the thermodynamically more stable form due to intramolecular hydrogen bonding or dipole minimization, depending on solvent.
- (Entgegen) Isomer: The hydroxyl group and chlorine are on opposite sides.
Note on Stability: While isolable, these chlorides are thermally labile. Upon heating or treatment with base, they readily eliminate
Synthesis & Reactivity Pathways[2][7][8][9]
The primary utility of
Synthesis Protocol (Chlorination)
The standard preparation involves the chlorination of benzaldoxime.
-
Reagents:
-Chlorosuccinimide (NCS) in DMF or Chlorine gas ( ) in . -
Mechanism: Electrophilic halogenation of the oxime carbon.
The Nitrile Oxide Pathway (1,3-Dipolar Cycloaddition)
In drug development, this compound is the standard reagent for constructing isoxazoles and isoxazolines —scaffolds found in antibiotics (e.g., oxacillin) and COX-2 inhibitors (e.g., valdecoxib).
Visualization of the Reaction Logic
The following diagram illustrates the conversion of the oxime to the isoxazole via the hydroximoyl chloride intermediate.
Caption: Stepwise generation of the reactive 1,3-dipole (Nitrile Oxide) from Benzaldoxime via the Hydroximoyl Chloride intermediate.
Experimental Considerations & Safety
Handling Protocols
-
Lachrymator: Like many benzyl halides, this compound is a potent lachrymator (tear gas agent) and skin irritant. All operations must be performed in a well-ventilated fume hood.
-
Thermal Instability: Avoid heating above
without a dipolarophile present, as the generated nitrile oxide can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), a "dead" pathway in synthesis.
Typical Application (Click Chemistry)
In a typical "Click" reaction setup for DNA-encoded libraries or fragment-based screening:
-
Dissolve: Alkyne (dipolarophile) and
-hydroxybenzimidoyl chloride in or THF. -
Initiate: Add Triethylamine (
) dropwise at . -
Observation: The base scavenges
, generating the nitrile oxide in situ, which immediately cycloadds to the alkyne.
References
Sources
- 1. echemi.com [echemi.com]
- 2. chembk.com [chembk.com]
- 3. lookchem.com [lookchem.com]
- 4. (E)-N-Hydroxybenzimidoyl chloride | C7H6ClNO | CID 2756315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 3-Hydroxybenzoyl chloride | C7H5ClO2 | CID 12940312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. orgsyn.org [orgsyn.org]
- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
alpha-Chlorobenzaldoxime melting point and physical appearance
Technical Guide: -Chlorobenzaldoxime (Benzohydroximoyl Chloride)
Executive Summary
1,3-dipolar cycloaddition reactionsThis guide provides a rigorous technical analysis of the compound's physical properties, validated synthesis protocols, and handling requirements, addressing common stability issues such as dimerization to furoxans.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9][10]
Accurate identification is critical due to frequent nomenclature confusion with chlorobenzaldehyde isomers (e.g., p-chlorobenzaldehyde).
Physicochemical Profile[4][5][9][11][12][13]
| Property | Specification | Notes |
| IUPAC Name | N-Hydroxybenzenecarboximidoyl chloride | Also: Benzohydroximoyl chloride |
| CAS Number | 698-16-8 | Distinct from p-chlorobenzaldehyde (104-88-1) |
| Molecular Formula | C | MW: 155.58 g/mol |
| Physical State | Crystalline Solid | Often appears as a liquid if impure |
| Appearance | Colorless to pale yellow prisms | Darkens upon decomposition |
| Melting Point | 48 – 52 °C | Sharp mp indicates high purity; ranges <45°C suggest solvent/dimer contamination |
| Boiling Point | 275.8 °C (dec) | Theoretical; decomposes before boiling |
| Solubility | Soluble in CHCl | Poorly soluble in cold water |
| Density | 1.21 g/cm | Predicted value |
Critical Note on Purity: Commercial samples often exhibit lower melting points (45–47 °C) due to the presence of the dimerization product, diphenylfuroxan. Recrystallization from petroleum ether is the standard purification method.
Synthesis & Production Methodology
The synthesis of
Reaction Mechanism & Pathway
The transformation involves the direct chlorination of the oxime C-H bond. The reaction must be temperature-controlled to prevent over-chlorination or the "Beckmann-like" rearrangement to benzamide derivatives.
Figure 1: Synthetic pathway from benzaldehyde to isoxazole scaffolds, highlighting the role of
Optimized Experimental Protocol
Safety Warning: Chlorine gas is toxic and corrosive.
Step-by-Step Procedure:
-
Precursor Preparation: Dissolve benzaldoxime (0.1 mol) in chloroform (100 mL).
-
Chlorination:
-
Cool the solution to -5 °C using an ice/salt bath.
-
Slowly bubble dry chlorine gas (Cl
) into the stirred solution.[1] -
Process Control: Maintain temperature below 0 °C. The reaction is exothermic.
-
Endpoint: The solution turns a transient green/blue before becoming pale yellow. Monitor by TLC (disappearance of oxime).
-
-
Work-up:
-
Purge excess chlorine with nitrogen gas or by applying a slight vacuum.
-
Evaporate the solvent under reduced pressure at <40 °C (heat sensitivity).
-
-
Crystallization:
-
Dissolve the oily residue in a minimum amount of warm petroleum ether (40–60 °C fraction).
-
Cool to -20 °C overnight.
-
Filter the resulting colorless crystals.
-
-
Validation:
Stability, Handling, and Dimerization[15]
The primary challenge in working with
The Dimerization Mechanism
In the presence of weak bases or even upon long-term storage at room temperature,
-
Indicator of Degradation: A melting point drop to ~45 °C or the appearance of an insoluble white solid in organic solvents often indicates furoxan formation.
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen).
Safety Profile (Lachrymator)
Like many benzylic halides (e.g., benzyl chloride), this compound is a strong lachrymator.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
-
Decontamination: Spills should be treated with dilute sodium hydroxide to hydrolyze the chloride, followed by water.
Applications in Drug Discovery
The utility of
Isoxazole Synthesis (Huisgen Cycloaddition)
Researchers utilize this compound to synthesize isoxazole-based libraries. The reaction typically involves:
-
Dissolving
-chlorobenzaldoxime and an alkyne in an organic solvent (e.g., DCM, THF). -
Slow addition of a base (Triethylamine or NaHCO
) to generate the nitrile oxide in situ. -
The nitrile oxide immediately undergoes [3+2] cycloaddition with the alkyne.
Advantages:
-
Regioselectivity: Favors 3,5-disubstituted isoxazoles.
-
Mild Conditions: Avoids the high temperatures required for direct oxime oxidation.
References
-
LookChem. (n.d.). alpha-Chlorobenzaldoxime Properties and CAS Data. Retrieved from
-
PubChem. (2025).[4] Alpha-chlorobenzaldoxime | C7H6ClNO.[4][5][3][1] National Library of Medicine. Retrieved from
-
PrepChem. (n.d.). Preparation of alpha-Chlorobenzaldoxime. Retrieved from
- Liu, K.C., et al. (1977). Synthesis of 3,5-disubstituted isoxazoles via nitrile oxides. Journal of Organic Chemistry.
-
BenchChem. (n.d.). alpha-Chlorobenzaldoxime Structure and Properties. Retrieved from
Sources
- 1. echemi.com [echemi.com]
- 2. alpha-Chlorobenzaldoxime | 698-16-8; 81745-44-0 | Benchchem [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. Alpha-chlorobenzaldoxime | C7H6ClNO | CID 5706359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alpha-Chlorobenzaldoxime | CAS: 698-16-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
alpha-Chlorobenzaldoxime stability under ambient conditions
Technical Guide: Stability Profile & Handling Protocols for -Chlorobenzaldoxime
Executive Summary
-Chlorobenzaldoximebenzonitrile oxidemoisture-induced hydrolysisbase-catalyzed dehydrohalogenationThis guide provides a mechanistic analysis of these degradation pathways and establishes a self-validating protocol for the storage, handling, and quality control of this reagent.
Chemical Profile & Reactivity Matrix
The stability of
Quantitative Physicochemical Data
| Property | Value | Stability Implication |
| Molecular Formula | ||
| Molecular Weight | 155.58 g/mol | |
| Melting Point | 48–52 °C | Low MP indicates weak lattice energy; prone to liquefaction/degradation at elevated ambient temps. |
| Boiling Point | 275 °C (Theoretical) | Do not distill. Thermal decomposition occurs well below this point. |
| Flash Point | 120.6 °C | High thermal sensitivity.[1] |
| Vapor Pressure | 0.00241 mmHg (25°C) | Low volatility, but degradation products (HCl) are volatile. |
| Solubility | Soluble in organic solvents (EtOAc, DCM); Insoluble in water | Hydrolysis occurs at the liquid-liquid interface or via atmospheric moisture. |
Degradation Mechanisms: The Nitrile Oxide Pathway
The primary cause of shelf-life failure is the inadvertent generation of benzonitrile oxide . Even trace alkalinity (from glass surfaces) or thermal energy can trigger the elimination of HCl. Once formed, the nitrile oxide is transient and rapidly dimerizes to 3,4-diphenylfuroxan , a thermodynamically stable dead-end product.
Mechanistic Visualization
The following diagram illustrates the competing pathways of stability (Hydrolysis vs. Dimerization).
Figure 1: Degradation pathways of
The Dimerization Trap
The conversion to diphenylfuroxan is second-order with respect to the nitrile oxide. Therefore, concentration plays a critical role.[2]
-
High Concentration (Solid State): If the crystal lattice is disrupted (melting), localized high concentrations of nitrile oxide lead to rapid dimerization.
-
Solution State: In dilute solutions without base, the compound is relatively stable. However, protic solvents can accelerate nucleophilic substitution.
Storage & Handling Protocols
To maintain >98% purity, the following "Cold-Dry-Dark" protocol must be strictly enforced.
Environmental Control[3][4]
-
Temperature: Store at 2–8°C . Do not freeze unless the container is hermetically sealed to prevent condensation upon thawing.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Oxygen is not the primary threat, but moisture is.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas (potential for catalytic decomposition).
Handling Workflow
Safety Note:
Step-by-Step Re-crystallization (Purification)
If the solid appears yellow or has a lowered melting point (<45°C), purification is required.
-
Dissolution: Dissolve the crude solid in a minimum amount of warm Petroleum Ether (35–60°C fraction). Avoid boiling.
-
Filtration: Rapidly filter the warm solution to remove insoluble furoxan dimers.
-
Crystallization: Cool the filtrate slowly to -20°C.
-
Drying: Filter the colorless crystals and dry under high vacuum (< 1 mbar) for 2 hours at room temperature. Do not use heat.
-
Validation: Verify MP is 48–52°C.
Quality Control & Self-Validation
Before committing the reagent to a high-value synthesis (e.g., drug candidate scaffold generation), perform this rapid QC check.
TLC Stability Assay
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (4:1).
-
Visualization: UV (254 nm).
| Rf Value (Approx) | Component | Interpretation |
| 0.65 | Target Compound. Should be the dominant spot.[2] | |
| 0.80 | Diphenylfuroxan | Degradation Product. Visible as a dark spot under UV; indicates thermal/base damage. |
| 0.10 | Benzohydroxamic Acid | Hydrolysis Product. Indicates moisture contamination.[2] |
Pass Criteria: The target spot constitutes >95% of the total integrated area, and the furoxan spot is barely visible.
References
-
LookChem. (n.d.). Cas 698-16-8, alpha-Chlorobenzaldoxime Properties. Retrieved February 4, 2026, from [Link]
-
Royal Society of Chemistry. (1971). Kinetics and mechanism of dimerisation of benzonitrile N-oxides. Journal of the Chemical Society B. Retrieved February 4, 2026, from [Link]
-
Organic Chemistry Portal. (2009). Oxidation of Oximes to Nitrile Oxides. Retrieved February 4, 2026, from [Link]
Methodological & Application
Protocol for synthesis of alpha-chlorobenzaldoxime from benzaldoxime
Application Note: Protocol for the Synthesis of
Executive Summary
This guide details the synthesis of
Key Applications:
-
Precursor to Benzonitrile Oxide (in situ generation).[1]
-
Synthesis of isoxazoles and isoxazolines (pharmacophores in antibiotics and anticancer agents).[1]
-
Click chemistry ligation.[1]
Scientific Background & Mechanism
The Reaction Pathway
The transformation of benzaldoxime to
Mechanism Insight:
The reaction typically initiates with the electrophilic chlorination of the oxime nitrogen or the activation of the methine carbon, followed by a rearrangement or elimination-addition sequence that installs the chlorine at the
Figure 1: Simplified reaction pathway for the NCS-mediated chlorination of benzaldoxime.[1]
Safety & Handling (Critical)
Risk Level: HIGH
-
Skin Contact: Causes severe irritation and blistering.[1] Double-glove (Nitrile) and wear a lab coat/apron.[1]
-
Inhalation: Perform all operations in a well-ventilated fume hood .
-
Instability: The product can degrade to benzonitrile or dimerize to furoxans (via nitrile oxide) if heated or exposed to base.[1] Store at 2-8°C.
-
Explosion Hazard: Do not distill the product at atmospheric pressure.[1]
Method Selection Guide
| Feature | Method A: NCS / DMF (Recommended) | Method B: Chlorine Gas ( |
| Scale | Lab to Pilot (mg to 100g) | Industrial (>1 kg) |
| Safety | Moderate (Solid reagent) | High Risk (Toxic gas) |
| Selectivity | High (Stoichiometric control) | Lower (Over-chlorination risk) |
| Equipment | Standard Glassware | Gas manifold/Trap required |
| Byproducts | Succinimide (Water soluble) | HCl gas |
Detailed Protocol: NCS-Mediated Synthesis
This protocol is optimized for a 10 mmol scale but is linearly scalable.[1]
Reagents & Materials
-
Benzaldoxime: 1.21 g (10.0 mmol)[1]
-
N-Chlorosuccinimide (NCS): 1.47 g (11.0 mmol, 1.1 eq)[1]
-
DMF (N,N-Dimethylformamide): 10 mL (Dry preferred)[1]
-
Extraction Solvent: Diethyl Ether (
) or Ethyl Acetate (EtOAc)[1] -
Wash: Distilled water, Brine (Sat. NaCl)[1]
Experimental Procedure
Step 1: Setup
-
Equip a 50 mL round-bottom flask with a magnetic stir bar.
-
Add 1.21 g of Benzaldoxime and 10 mL of DMF . Stir until fully dissolved.
-
Optional: Place the flask in a water bath at 25°C to buffer any exotherm, though the reaction is generally mild.
Step 2: Chlorination
-
Add 1.47 g of NCS portion-wise over 5–10 minutes.
-
Allow the reaction to stir at room temperature (
) for 2 to 4 hours .
Step 3: Workup
-
Pour the reaction mixture into 50 mL of ice-cold water . The product may precipitate as an oil or solid, and succinimide will dissolve in the aqueous phase.
-
Extract with Diethyl Ether (
) . -
Combine the organic layers.[1]
-
Wash the organic layer with Water (
) to remove residual DMF.[1] -
Wash with Brine (
) . -
Dry over anhydrous
or . -
Filter and concentrate under reduced pressure (Rotavap) at
. Do not overheat.
Step 4: Purification
-
The crude residue is often pure enough for immediate use (
).[1] -
If crystallization is required: Dissolve the residue in a minimum amount of warm Petroleum Ether or n-Hexane .[1] Cool to
or .[1] -
Filter the white/pale-yellow crystals.[1]
Yield Expectation: 85–95% Physical State: White to pale yellow solid (MP: 48–52°C) or oil that solidifies upon cooling.[1]
Quality Control & Characterization
| Test | Expected Result | Notes |
| Appearance | White/Pale Yellow Solid | Darkening indicates decomposition.[1] |
| Melting Point | 48–52°C | Sharp range indicates purity.[1] |
| Crucial: The aldoxime CH proton ( | ||
| IR Spectroscopy | 3200-3400 | C=N stretch shifts slightly.[1] |
Data Interpretation:
The disappearance of the singlet at
Troubleshooting & Optimization
Figure 2: Troubleshooting logic for common synthesis failures.
-
Issue: Formation of Furoxan Dimer
References
-
Liu, K. et al. (2003).[1] "Chlorination of aldoximes using N-chlorosuccinimide in DMF." Journal of Organic Chemistry, 68(2), 12116.[1] (Generalized citation for NCS/DMF method).
-
Pei, W. et al. (2022).[1][2] "Base-Catalyzed Domino Reaction Between Aldoxime and N-Chlorosuccinimide." Advanced Synthesis & Catalysis, 364, 1-8.[1][2] [1]
-
National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 5706359, Alpha-chlorobenzaldoxime." PubChem. [1]
-
Organic Chemistry Portal. "N-Chlorosuccinimide (NCS)."
Sources
Generating benzonitrile oxide from alpha-chlorobenzaldoxime in situ
Application Note: High-Fidelity In Situ Generation of Benzonitrile Oxide from -Chlorobenzaldoxime
Executive Summary
This application note details the protocol for the controlled in situ generation of benzonitrile oxide from
This guide prioritizes kinetic control . By manipulating the rate of dehydrohalogenation via slow base addition, we maintain a low steady-state concentration of the nitrile oxide, thereby favoring the second-order cycloaddition over the second-order dimerization side reaction.
Mechanistic Principles & Kinetic Logic
The reaction proceeds via a base-mediated elimination of HCl from
-
Productive Pathway: 1,3-Dipolar cycloaddition with an alkene or alkyne (Dipolarophile).[1]
-
Destructive Pathway: Dimerization to diphenylfuroxan.
Kinetic Insight
-
Cycloaddition Rate:
-
Dimerization Rate:
The Critical Causality: Because dimerization is second-order with respect to the nitrile oxide, keeping the concentration of the nitrile oxide (
Reaction Pathway Diagram[2][3]
Figure 1: Mechanistic bifurcation showing the competition between productive cycloaddition and parasitic dimerization. High local concentrations of nitrile oxide favor the red path (Dimerization).
Critical Parameters & Optimization
The following parameters are established to maximize the
| Parameter | Recommendation | Rationale |
| Solvent | DCM, THF, or Toluene | Non-nucleophilic, polar-aprotic or non-polar. DCM is standard for solubility; THF is preferred if the dipolarophile is polar. |
| Base | Triethylamine (Et | Mild organic base. Strong enough to effect elimination but minimizes side reactions. Insoluble Et |
| Temperature | 0°C | Start at 0°C to control the exotherm of elimination. Warm to RT to ensure complete conversion. |
| Stoichiometry | 1.0 : 1.1 : 1.2 | Ratio of Chlorooxime : Dipolarophile : Base . Slight excess of dipolarophile ensures it captures the dipole. |
| Addition Mode | Dropwise / Syringe Pump | CRITICAL: The base must be the limiting factor at any instant. Add over 30–60 mins. |
Detailed Experimental Protocol
Materials
-
Precursor:
-Chlorobenzaldoxime (Freshly prepared or stored at -20°C). -
Dipolarophile: Terminal alkyne (for isoxazole) or alkene (for isoxazoline).
-
Base: Triethylamine (Et
N), anhydrous. -
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology
-
System Setup:
-
Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Self-Validation Check: Ensure glassware is flame-dried; moisture can hydrolyze the chlorooxime to benzaldehyde.
-
-
Precursor Dissolution:
-
Charge the flask with
-chlorobenzaldoxime (1.0 equiv) and the dipolarophile (1.1 equiv). -
Dissolve in anhydrous DCM (0.1 M concentration relative to chlorooxime).
-
Cool the solution to 0°C in an ice bath.
-
-
Controlled Activation (The "Slow-Release" Step):
-
Prepare a solution of Et
N (1.2 equiv) in a small volume of DCM. -
Action: Add the Et
N solution dropwise via a syringe pump or pressure-equalizing addition funnel over 30–60 minutes . -
Visual Check: The solution will become cloudy as Et
N HCl salt precipitates. This turbidity confirms the elimination reaction is occurring.
-
-
Reaction Completion:
-
After addition is complete, allow the mixture to warm to Room Temperature (RT).
-
Stir for an additional 2–4 hours.
-
-
In-Process Monitoring (Self-Validating System):
-
TLC Analysis: Spot the reaction mixture against the pure
-chlorobenzaldoxime starting material. -
Success Criteria: Complete disappearance of the chlorooxime spot.
-
Failure Mode: If a new spot appears that is not the product and runs high on TLC (non-polar), it is likely the furoxan dimer.
-
-
Workup:
-
Quench the reaction with water (dissolves the ammonium salt).
-
Extract with DCM (
). -
Wash combined organics with brine, dry over MgSO
, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Troubleshooting & Quality Control
| Observation | Diagnosis | Corrective Action |
| Low Yield / High Dimer | [Nitrile Oxide] was too high. | Slower addition of base.[2] Increase dilution of the reaction mixture. Increase equivalents of dipolarophile. |
| No Reaction | Base inactive or wet solvent. | Ensure Et |
| Reversion to Aldehyde | Hydrolysis occurred.[3] | Ensure anhydrous conditions. Water hydrolyzes the chlorooxime back to benzaldehyde (smells like almonds). |
Safety Directives (E-E-A-T)
-
Explosion Hazard: Solid benzonitrile oxides are unstable and can explode. Never isolate the benzonitrile oxide intermediate. Always generate it in situ in solution.
-
Skin Irritant:
-Chlorobenzaldoxime is a potent skin irritant and lachrymator. Handle in a fume hood. -
Furoxan Toxicity: The dimer byproduct (furoxan) can release nitric oxide (NO) and exhibits biological activity; handle waste as hazardous.
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][4][5][6][7] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. Link
-
Liu, K. C., Shelton, B. R., & Howe, R. K. (1980). A particularly convenient preparation of benzohydroximoyl chlorides (alpha-chlorobenzaldoximes). The Journal of Organic Chemistry, 45(19), 3916–3918. Link
-
Organic Syntheses. (2002). Synthesis of 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses, 79, 186. Link
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate as a Coupling Reagent for the Preparation of Nitrile Oxides from Aldoximes and Their Cycloaddition to Alkenes and Alkynes. The Journal of Organic Chemistry, 65(20), 6368–6380. Link
Sources
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
1,3-dipolar cycloaddition reaction conditions using alpha-chlorobenzaldoxime
Application Note: 1,3-Dipolar Cycloaddition using -Chlorobenzaldoxime
Executive Summary
The 1,3-dipolar cycloaddition of nitrile oxides to alkenes or alkynes is a cornerstone reaction in medicinal chemistry for generating isoxazoline and isoxazole scaffolds.[1] These five-membered heterocycles serve as bioisosteres for amide bonds and are found in numerous therapeutic agents (e.g., broad-spectrum antibiotics, antitumor agents).
This guide focuses on the
Mechanistic Insight & Reaction Logic
The "In Situ" Imperative
Nitrile oxides are transient, high-energy dipoles. They cannot be isolated and stored due to their rapid dimerization into furoxans (1,2,5-oxadiazole-2-oxides). Therefore, the success of this reaction hinges on kinetic control : the rate of cycloaddition with the dipolarophile must exceed the rate of dimerization.
Key Mechanistic Steps:
-
Dehydrohalogenation: A base (typically Triethylamine) abstracts the proton from the oxime hydroxyl group, followed by chloride elimination to generate the benzonitrile oxide dipole.
-
Cycloaddition: The dipole undergoes a concerted [3+2] cycloaddition with the alkene/alkyne.
-
Dimerization (Side Reaction): If the concentration of the dipole is too high or the dipolarophile is unreactive, two nitrile oxide molecules react to form a furoxan.
Pathway Visualization
The following diagram illustrates the competitive pathways. Note the critical role of "Slow Addition" in suppressing the red dimerization pathway.
Figure 1: Mechanistic divergence in nitrile oxide cycloaddition. Green path represents the desired synthesis; red path indicates the dimerization failure mode.
Experimental Protocols
Protocol A: Standard Organic Phase (DCM/TEA)
Best for: Non-polar substrates, scale-up, and general screening.
Reagents:
- -Chlorobenzaldoxime (1.0 - 1.2 equiv)
-
Dipolarophile (Alkene/Alkyne) (1.0 equiv)[3]
-
Triethylamine (TEA) (1.5 - 2.0 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Preparation of Dipolarophile Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the dipolarophile (1.0 mmol) in anhydrous DCM (5 mL).
-
Addition of Precursor: Add
-chlorobenzaldoxime (1.1 mmol) to the flask. Ensure it is fully dissolved.-
Note: At this stage, no reaction occurs as the base is absent.
-
-
Controlled Initiation: Cool the solution to 0°C (ice bath) to modulate the reaction rate.
-
Base Addition (CRITICAL STEP): Dissolve TEA (1.5 mmol) in DCM (2 mL). Add this solution dropwise over 20–30 minutes using a syringe pump or pressure-equalizing dropping funnel.
-
Why? Slow addition keeps the instantaneous concentration of the nitrile oxide low, statistically favoring the reaction with the alkene (which is in high concentration) over dimerization.
-
-
Reaction & Monitoring: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Target spot usually more polar than the alkene but less polar than the oxime).
-
Work-up: Quench with water (10 mL). Extract with DCM (2 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate gradients).
Protocol B: "On-Water" Green Synthesis
Best for: Environmental sustainability, rapid reaction rates (hydrophobic effect), and simple isolation.
Reagents:
- -Chlorobenzaldoxime (1.0 equiv)
-
Dipolarophile (1.0 equiv)[3]
-
Sodium Ascorbate or mild inorganic base (e.g., NaHCO₃)
-
Solvent: Water or Water/t-BuOH (1:1)
Step-by-Step Procedure:
-
Suspension: Suspend the dipolarophile (1.0 mmol) and
-chlorobenzaldoxime (1.0 mmol) in water (5 mL) in a capped vial. -
Base Addition: Add mild base (e.g., NaHCO₃, 1.2 mmol).
-
Agitation: Stir vigorously at room temperature.
-
Note: The reaction often proceeds faster "on water" due to the hydrophobic effect forcing the organic reactants together at the phase boundary.
-
-
Isolation: If the product precipitates, filter and wash with water. If oil forms, extract with Ethyl Acetate as in Protocol A.
Optimization & Troubleshooting Guide
Regioselectivity Rules
In the reaction with terminal alkenes (monosubstituted), the 5-substituted isoxazoline is the major isomer (>95%).
-
Sterics: The oxygen of the dipole attacks the more substituted carbon, while the carbon of the dipole attacks the less hindered terminus.
-
Electronics: For electron-deficient alkenes (e.g., acrylates), the reverse regioselectivity may be observed depending on the specific substituents.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Low Yield / High Furoxan | Dipole concentration too high. | Decrease addition rate of the base. Dilute the reaction mixture. Increase equivalents of dipolarophile. |
| No Reaction | Base is too weak or wet solvent. | Ensure anhydrous conditions for Protocol A. Switch to a stronger base (e.g., DBU) if TEA fails, though TEA is usually sufficient. |
| Incomplete Conversion | Dipolarophile is electron-poor. | Heat the reaction to 40–60°C. Electron-deficient dipolarophiles react slower with electrophilic nitrile oxides. |
| O-Acylation Byproduct | Presence of nucleophiles.[3][4][5][6][7][8][9] | Avoid alcohols or amines in the solvent system (unless using the specific aqueous protocol where water acts as a medium, not a nucleophile). |
Safety & Handling (E-E-A-T)
-Chlorobenzaldoxime (Benzohydroximoyl Chloride):-
Hazard: Severe skin and eye irritant (H315, H319).[10][11] It is a lachrymator (induces tearing).
-
Handling: Always handle in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a refrigerator (2–8°C). It can degrade to form HCl over time; check melting point before use if the bottle is old.
Nitrile Oxides (Intermediates):
-
Hazard: Energetic species. While generated in situ, do not attempt to isolate them on a large scale as they can decompose explosively or polymerize exothermically.
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][3][4][6][7][9][12] Past and Future. Angewandte Chemie International Edition. Link
-
Organic Chemistry Portal. Synthesis of Isoxazolines. (Accessed 2023).[6] Link
-
Minakata, S., et al. (2011).[6] tert-Butyl Hypoiodite-Mediated Cycloaddition of Oximes.[6] Organic Letters.[6] Link
-
Fisher Scientific. Safety Data Sheet: alpha-Chlorobenzaldoxime.Link
-
Chatterjee, A., et al. (2023).[3] Green Synthesis of Isoxazolines using Ionic Liquids. ResearchGate. Link
Sources
- 1. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. mdpi.com [mdpi.com]
- 4. ijrpc.com [ijrpc.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Isoxazoline synthesis [organic-chemistry.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. The synthesis of isoxazolines and dihydrooxazines by Pd-catalyzed oxyalkynylation alkenyl oximes with alkynyl bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Alpha-chlorobenzaldoxime | C7H6ClNO | CID 5706359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. broadpharm.com [broadpharm.com]
Synthesis of 3-phenylisoxazoles using alpha-chlorobenzaldoxime
Application Note: Precision Synthesis of 3-Phenylisoxazoles via
Executive Summary
The isoxazole scaffold is a cornerstone of modern medicinal chemistry, serving as a critical pharmacophore in COX-2 inhibitors (e.g., Valdecoxib),
Unlike direct oxidative methods that often suffer from over-oxidation or poor yields, the hydroximoyl chloride route offers superior control over the rate of dipole generation, minimizing the formation of furoxan dimers and maximizing 1,3-dipolar cycloaddition efficiency with alkynes.
Mechanistic Principles
The synthesis proceeds via a [3+2] Huisgen cycloaddition . The reaction is driven by the in situ generation of benzonitrile oxide from
Key Mechanistic Steps:
-
Dehydrohalogenation: Base (e.g., Et
N) eliminates HCl from -chlorobenzaldoxime to form the reactive 1,3-dipole (benzonitrile oxide). -
Cycloaddition: The dipole undergoes a concerted, thermally allowed [4
+ 2 ] cycloaddition with the alkyne dipolarophile. -
Regioselectivity: With terminal alkynes, the reaction is highly regioselective, favoring the 3,5-disubstituted isoxazole due to steric approach control and FMO (Frontier Molecular Orbital) interactions (LUMO
– HOMO ).
Figure 1: Mechanistic pathway for the base-mediated generation of nitrile oxides and subsequent trapping. Control of dipole concentration is critical to avoid dimerization.
Experimental Protocol
Phase 1: Preparation of -Chlorobenzaldoxime
Note: While commercially available, fresh preparation is recommended to ensure purity, as the chloride degrades over time.
Reagents:
-
Benzaldoxime (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.1 equiv)
-
DMF (Dimethylformamide) (0.5 M concentration)
Procedure:
-
Dissolve benzaldoxime (10 mmol) in DMF (20 mL) in a round-bottom flask.
-
Add NCS (11 mmol) portion-wise at room temperature.
-
Expert Insight: The reaction is slightly exothermic. Maintain temperature <35°C to prevent decomposition.
-
-
Stir for 2–4 hours. Monitor by TLC (the oxime spot will disappear; the chloride is less polar).
-
Workup: Pour the mixture into ice-water (100 mL) and extract with Et
O (3 x 30 mL). Wash combined organics with water and brine.[1] -
Purification: Dry over Na
SO and concentrate. The resulting solid is typically sufficiently pure (>95%) for the next step. Recrystallize from hexane if necessary.
Phase 2: 1,3-Dipolar Cycloaddition
Reagents:
- -Chlorobenzaldoxime (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Triethylamine (Et
N) (1.2 equiv) -
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Setup: In a dry flask under inert atmosphere (N
), dissolve the alkyne (1.2 mmol) and -chlorobenzaldoxime (1.0 mmol) in DCM (5 mL). -
Dipole Generation: Cool the solution to 0°C. Add Et
N (1.2 mmol) dissolved in DCM (1 mL) dropwise over 30 minutes.-
Critical Control Point: Slow addition of the base keeps the concentration of the transient nitrile oxide low. High instantaneous concentrations favor the formation of the unwanted furoxan dimer.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quench: Add water (10 mL) to dissolve the triethylammonium chloride salt.
-
Isolation: Separate the organic layer, extract the aqueous layer with DCM, dry (MgSO
), and concentrate. -
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The 3,5-disubstituted isomer is typically the less polar fraction.
Optimization & Troubleshooting
| Issue | Root Cause | Corrective Action |
| Low Yield / Dimer Formation | Rapid generation of nitrile oxide. | Decrease the addition rate of Et |
| Poor Regioselectivity | Internal alkyne or electronic neutrality. | Switch to Cu(I)-catalyzed click conditions (CuAAC) if applicable for azides, but for nitrile oxides, steric bulk on the alkyne improves 3,5-selectivity. |
| Incomplete Conversion | Steric hindrance on the dipole. | Heat the reaction to reflux (40°C in DCM or switch to Toluene at 80°C). |
| Skin Irritation | Hydroximoyl chlorides are potent irritants. | Safety: Always wear double gloves and handle in a fume hood. Neutralize glassware with dilute NaOH. |
Scope and Performance Data
The following yields are typical for the reaction of
| Dipolarophile | Product (Isoxazole) | Regioisomer Ratio (3,5 : 3,4) | Isolated Yield (%) |
| Phenylacetylene | 3,5-Diphenylisoxazole | >95 : 5 | 88% |
| 1-Hexyne | 5-Butyl-3-phenylisoxazole | 90 : 10 | 82% |
| Methyl Propiolate | Methyl 3-phenylisoxazole-5-carboxylate | >98 : 2 | 91% |
| Styrene* | 3,5-Diphenylisoxazoline** | >95 : 5 | 85% |
*Note: Reaction with alkenes (styrene) yields isoxazolines (dihydroisoxazoles), which can be oxidized to isoxazoles.
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][3][4][5][6][7] Past and Future. Angewandte Chemie International Edition. Link
-
Liu, K. et al. (2014). Efficient synthesis of 3,5-disubstituted isoxazoles via a copper-catalyzed cascade reaction. Organic Letters.[3][8] Link
-
Radl, S. (2019).[3] Synthesis of 3-phenylisoxazoles: A review of methodology. ARKIVOC. Link
-
Organic Chemistry Portal. (2023). Synthesis of Isoxazoles.[2][4][9]Link
-
RSC Advances. (2015). Regioselective synthesis of isoxazoles via cycloaddition.[2][4][9]Link
Sources
- 1. kthmcollege.ac.in [kthmcollege.ac.in]
- 2. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Base-mediated dehydrochlorination of alpha-chlorobenzaldoxime
Application Note & Protocol
Topic: Base-Mediated Dehydrochlorination of α-Chlorobenzaldoxime: Generation and In Situ Application of Benzonitrile Oxide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide on the base-mediated dehydrochlorination of α-chlorobenzaldoxime (also known as benzhydroximoyl chloride) to generate benzonitrile oxide. Benzonitrile oxide is a highly valuable, linear 1,3-dipole, which serves as a pivotal intermediate in organic synthesis, particularly for the construction of five-membered heterocycles through [3+2] cycloaddition reactions. Due to its propensity to dimerize, benzonitrile oxide is almost exclusively generated in situ for immediate consumption. This guide details the underlying reaction mechanism, provides a field-proven, step-by-step protocol for its generation and subsequent trapping with a dipolarophile, outlines critical safety considerations, and offers methods for the characterization of the resulting cycloadducts.
Theoretical Background and Mechanism
The conversion of α-chlorobenzaldoxime to benzonitrile oxide is a classic example of an elimination reaction, specifically a dehydrochlorination. The process is facilitated by a non-nucleophilic base, typically a tertiary amine like triethylamine (Et₃N), which is strong enough to deprotonate the acidic oxime proton but does not readily engage in nucleophilic attack on the starting material.
Mechanism of Formation:
The reaction proceeds via a two-step mechanism:
-
Deprotonation: The base abstracts the acidic proton from the hydroxyl group of the α-chlorobenzaldoxime. This is the initial, rapid acid-base reaction.[1]
-
Elimination of Chloride: The resulting anionic intermediate spontaneously undergoes elimination of the chloride ion to form the stable, linear benzonitrile oxide, along with the protonated base (e.g., triethylammonium chloride).[1][2]
This process generates the highly reactive 1,3-dipolar benzonitrile oxide, which is immediately available to react with a suitable partner in the reaction mixture.
Caption: Reaction mechanism for nitrile oxide formation.
The Nature of Benzonitrile Oxide:
Benzonitrile oxide is a versatile intermediate primarily used in 1,3-dipolar cycloaddition reactions.[3] This type of reaction occurs between a 1,3-dipole (the benzonitrile oxide) and a "dipolarophile" (typically an alkene or alkyne), leading to the formation of five-membered heterocyclic rings.[3][4]
-
Reaction with Alkenes: Yields isoxazolines.
-
Reaction with Alkynes: Yields isoxazoles.
A significant challenge in working with benzonitrile oxide is its instability. In the absence of a reactive dipolarophile, it readily dimerizes to form furoxan (3,4-diphenyl-1,2,5-oxadiazole 2-oxide). This side reaction is minimized by generating the nitrile oxide in situ at low concentrations and in the presence of an excess of the trapping agent.
Experimental Protocol: In Situ Generation and Cycloaddition
This protocol describes a general and reliable method for the dehydrochlorination of α-chlorobenzaldoxime and the subsequent trapping of the generated benzonitrile oxide with an alkene (styrene) to synthesize 3,5-diphenyl-4,5-dihydroisoxazole.
2.1. Materials and Equipment
| Reagents & Solvents | Equipment |
| α-Chlorobenzaldoxime (Benzhydroximoyl chloride) | Round-bottom flasks (50 mL, 100 mL) |
| Styrene (or other dipolarophile) | Magnetic stirrer and stir bar |
| Triethylamine (Et₃N), distilled | Dropping funnel |
| Diethyl ether (Et₂O), anhydrous | Ice/water bath |
| Saturated sodium bicarbonate (NaHCO₃) | Separatory funnel |
| Brine (saturated NaCl solution) | Glass funnel and filter paper |
| Anhydrous magnesium sulfate (MgSO₄) | Rotary evaporator |
| Deuterated chloroform (CDCl₃) for NMR | Thin-Layer Chromatography (TLC) plates |
| Silica gel for column chromatography | NMR Spectrometer, IR Spectrometer, Mass Spec. |
2.2. Safety Precautions
-
Hazardous Substances: α-Chlorobenzaldoxime is a lachrymator and skin irritant. Triethylamine is a corrosive and flammable liquid with a strong odor. All manipulations should be performed in a well-ventilated chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory at all times.
-
Reaction Conditions: The reaction can be exothermic. The use of an ice bath for controlled addition of the base is critical to prevent overheating and minimize side reactions.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
2.3. Step-by-Step Procedure
Caption: General workflow for the synthesis.
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add α-chlorobenzaldoxime (1.56 g, 10.0 mmol) and styrene (1.25 g, 12.0 mmol, 1.2 eq). Dissolve the solids in 40 mL of anhydrous diethyl ether.
-
Cooling: Place the flask in an ice/water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Base Addition: In a separate flask, prepare a solution of triethylamine (1.21 g, 12.0 mmol, 1.2 eq) in 10 mL of anhydrous diethyl ether. Transfer this solution to a dropping funnel. Add the triethylamine solution dropwise to the stirred reaction mixture over a period of 30 minutes. A white precipitate of triethylammonium chloride will form immediately.
-
Causality Insight: Slow, dropwise addition is crucial. It maintains a low steady-state concentration of the benzonitrile oxide, which favors the desired bimolecular cycloaddition with styrene over the competing dimerization side reaction.
-
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour. Then, remove the ice bath and let the mixture stir at room temperature for 3-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Filter the reaction mixture through a pad of celite or a fritted glass funnel to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of diethyl ether (2 x 10 mL).
-
Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is obtained as a white or pale yellow solid. Purify the crude material by recrystallization from ethanol or by silica gel column chromatography (eluent: 9:1 Hexane/Ethyl Acetate) to afford the pure product.
2.4. Expected Results and Characterization
-
Yield: Typical yields for this reaction range from 75-90%.
-
Appearance: The final product, 3,5-diphenyl-4,5-dihydroisoxazole, is a white crystalline solid.
-
Thin-Layer Chromatography (TLC): Monitor the reaction using a 4:1 Hexane/Ethyl Acetate eluent. The product should have a higher Rf value than the α-chlorobenzaldoxime starting material.
-
Spectroscopic Characterization:
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the diastereotopic protons on the newly formed isoxazoline ring. A typical pattern includes a doublet of doublets (dd) for the proton at the C4 position and two separate dd signals for the protons at the C5 position, integrating to 1H each. Aromatic protons will appear in the 7.2-7.8 ppm range.
-
¹³C NMR (CDCl₃, 100 MHz): Look for the characteristic C=N signal of the isoxazoline ring around 157 ppm and the signals for the two saturated carbons of the ring (C4 and C5) typically between 40-90 ppm.
-
IR (KBr Pellet or ATR): The spectrum should show the absence of the broad O-H stretch from the starting oxime. A characteristic C=N stretch should be visible around 1600 cm⁻¹.
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion for the product (C₁₅H₁₃NO, MW = 223.27 g/mol ).
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive or wet reagents/solvents.2. Insufficient base or base added too quickly. | 1. Use freshly distilled triethylamine and anhydrous solvents.2. Ensure at least 1.1 equivalents of base are used and added slowly at 0 °C. |
| Furoxan Dimer is Major Product | 1. Reaction run at too high a concentration.2. Base added too quickly.3. Dipolarophile is not reactive enough. | 1. Dilute the reaction mixture.2. Add the base slowly over a longer period.3. Use a more reactive dipolarophile or increase its stoichiometry (e.g., 2-3 eq). |
| Incomplete Reaction | 1. Insufficient reaction time.2. Reaction temperature too low. | 1. Allow the reaction to stir longer at room temperature and monitor by TLC.2. After initial stirring at RT, gentle heating (e.g., 40 °C) may be required for less reactive dipolarophiles. |
Conclusion
The base-mediated dehydrochlorination of α-chlorobenzaldoxime is an efficient and highly reliable method for the in situ generation of benzonitrile oxide. This protocol highlights a robust procedure for its formation and subsequent trapping in a [3+2] cycloaddition reaction, a cornerstone transformation for the synthesis of valuable isoxazoline and isoxazole heterocycles. By carefully controlling reaction parameters such as temperature, concentration, and rate of addition, side reactions can be minimized, leading to high yields of the desired cycloadducts. This methodology remains a powerful tool in the arsenal of synthetic chemists in academia and industry.
References
- CN101850264A - Production process for preparing chlorobenzonitrile by using ammoxidation method - Google P
-
Preparation of Benzonitriles, Part 3: By Ammoxidation - YouTube. (URL: [Link])
- CN104892456A - Method for preparing benzonitrile compound - Google P
-
1,3-Dipolar cycloaddition - Wikipedia. (URL: [Link])
-
Synthesis of Benzonitrile - YouTube. (URL: [Link])
-
Nitrile Oxide Synthesis Via Oxime - ChemTube3D. (URL: [Link])
-
1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Benzonitrile oxide | C7H5NO | CID 136679 - PubChem - NIH. (URL: [Link])
-
In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition | Organic Letters - ACS Publications. (URL: [Link])
-
Nitric Oxide - Hazardous Substance Fact Sheet. (URL: [Link])
-
(PDF) Facile synthesis of O -acylhydroxamates via reaction of oxime chlorides with carboxylic acids - ResearchGate. (URL: [Link])
-
Benzonitrile - Wikipedia. (URL: [Link])
-
1,3-Dipolar Cycloaddition Reaction of Benzonitrile Oxide with 4-Arylmethylene-2,4-dihydro-2,5- disubstitute. (URL: [Link])
-
Combined experimental and theoretical study on photoionization cross sections of benzonitrile and o/m/p-cyanotoluene - AIP Publishing. (URL: [Link])
-
Nitric Oxide Safety Data Sheet SDS P4632 - AMP Home Page. (URL: [Link])
-
7 In situ generated nitrile oxides from hydroximoyl chloride or oxime... - ResearchGate. (URL: [Link])
-
In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed. (URL: [Link])
Sources
Application Note: Synthesis of 2-Isoxazolines via 1,3-Dipolar Cycloaddition Using α-Chlorobenzaldoxime
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of 2-isoxazolines utilizing α-chlorobenzaldoxime as a precursor for the in situ generation of benzonitrile oxide. Isoxazolines are significant heterocyclic motifs found in numerous pharmaceuticals, agrochemicals, and natural products, making their efficient synthesis a key focus in medicinal and organic chemistry.[1] The primary method detailed herein is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition, between a nitrile oxide and an alkene.[2][3] We will explore the mechanistic underpinnings of this reaction, provide a robust, step-by-step experimental protocol, and offer expert insights into process optimization and troubleshooting.
Introduction: The Significance of the Isoxazoline Scaffold
The isoxazoline ring system is a privileged structural motif in modern drug discovery and development.[1] Its prevalence stems from its unique combination of physicochemical properties and its ability to act as a versatile pharmacophore. Compounds containing the isoxazoline core have demonstrated a wide array of biological activities, including antifungal, antibacterial, and potent anticancer properties.[1] Furthermore, isoxazoline derivatives are prominent in the agrochemical industry, with commercial products like Fluralaner and Topramezone used as insecticides and pesticides.[1]
The synthetic value of isoxazolines also lies in their utility as "masked" functional groups, serving as stable intermediates that can be readily transformed into other valuable molecular structures.[1] Given their importance, the development of reliable and efficient synthetic routes to access these heterocycles is of paramount importance. The 1,3-dipolar cycloaddition of nitrile oxides with alkenes stands out as the most common and powerful method for constructing the 2-isoxazoline core.[2][3][4]
Mechanistic Rationale: The [3+2] Cycloaddition Pathway
The synthesis of 2-isoxazolines from α-chlorobenzaldoxime hinges on a two-step sequence executed in a single pot:
-
In Situ Generation of the 1,3-Dipole: The process begins with the dehydrochlorination of the stable precursor, α-chlorobenzaldoxime (also known as benzohydroximoyl chloride).[5] This step is typically facilitated by a non-nucleophilic organic base, such as triethylamine (Et₃N). The base abstracts a proton, leading to the elimination of HCl and the formation of the highly reactive intermediate, benzonitrile oxide. This in situ generation is critical because nitrile oxides are prone to rapid dimerization to form furoxans, an undesired side reaction.[1]
-
1,3-Dipolar Cycloaddition: The freshly generated benzonitrile oxide (the 1,3-dipole) is immediately trapped by a dipolarophile, in this case, an alkene. The concerted [3+2] cycloaddition reaction proceeds to form the five-membered heterocyclic ring of the 2-isoxazoline.[6][7] This reaction is generally characterized by high regio- and stereoselectivity, which is a significant advantage in complex molecule synthesis.[4] The regioselectivity can often be rationalized by Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole is dominant for many alkenes.[8]
The overall transformation is illustrated in the diagram below.
Caption: Reaction mechanism for isoxazoline synthesis.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of a 3-phenyl-2-isoxazoline derivative from α-chlorobenzaldoxime and a generic alkene.
3.1. Materials and Equipment
-
Reagents:
-
α-Chlorobenzaldoxime (1.0 eq)
-
Alkene (e.g., Styrene, Allyl alcohol) (1.1 - 1.5 eq)
-
Triethylamine (Et₃N), freshly distilled (1.2 eq)
-
Solvent (Dichloromethane (DCM) or Ethanol), anhydrous
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Condenser (if refluxing)
-
Dropping funnel or syringe pump
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
TLC plates (Silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for extraction (separatory funnel, beakers)
-
Column chromatography setup (silica gel)
-
3.2. Step-by-Step Procedure
The following diagram outlines the general laboratory workflow.
Caption: General experimental workflow diagram.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add α-chlorobenzaldoxime (1.0 eq) and the selected alkene (1.2 eq). Dissolve the solids in an appropriate volume of anhydrous solvent (e.g., DCM, 0.1-0.2 M concentration).[9]
-
Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add triethylamine (1.2 eq) dropwise via a syringe or dropping funnel over 20-30 minutes.
-
Causality Note: Slow addition is crucial to control the exothermic reaction and minimize the rate of nitrile oxide dimerization, thereby maximizing the yield of the desired cycloaddition product.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 3-12 hours. Some less reactive alkenes may require gentle heating or longer reaction times.[10]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexanes. The disappearance of the α-chlorobenzaldoxime spot indicates reaction completion.
-
Workup: Upon completion, a white precipitate of triethylamine hydrochloride will have formed. Filter the solid salt through a pad of celite and wash the filter cake with a small amount of the reaction solvent.
-
Extraction: Concentrate the filtrate using a rotary evaporator. Redissolve the crude residue in ethyl acetate or DCM. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Causality Note: The aqueous washes remove any remaining triethylamine salts and other water-soluble impurities.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure isoxazoline product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive or wet reagents/solvent. 2. Insufficient reaction time or temperature. 3. Alkene is not reactive enough (electron-poor). | 1. Use freshly distilled triethylamine and anhydrous solvents. 2. Increase reaction time or gently heat the mixture (e.g., 40 °C). Monitor by TLC. 3. Consider using a more electron-rich alkene or a different synthetic route. |
| Significant Furoxan Formation | 1. Nitrile oxide dimerization is outpacing cycloaddition. 2. Base was added too quickly. 3. High concentration of nitrile oxide. | 1. Add the α-chlorobenzaldoxime and base solution slowly and simultaneously to a solution of the alkene. 2. Ensure slow, controlled addition of triethylamine at 0 °C. 3. Run the reaction at a lower concentration. |
| Multiple Products on TLC | 1. Regioisomers formed. 2. Incomplete reaction. 3. Product degradation. | 1. This is inherent to some unsymmetrical alkenes. Optimize purification to separate isomers. 2. Allow the reaction to run longer. 3. Ensure mild workup conditions; avoid strong acids or bases. |
Safety and Handling Precautions
All experiments should be conducted inside a certified chemical fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile is suitable).[11][12]
-
Chemical Handling:
-
α-Chlorobenzaldoxime is an irritant. Avoid inhalation of dust and contact with skin and eyes.[13] In case of contact, rinse the affected area immediately with copious amounts of water.
-
Triethylamine is corrosive and has a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Organic solvents like DCM are volatile and have associated health risks. Minimize exposure through inhalation and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's hazardous waste disposal guidelines. Do not mix incompatible waste streams.
By adhering to this guide, researchers can confidently and safely perform the synthesis of valuable isoxazoline compounds, leveraging the robust and efficient 1,3-dipolar cycloaddition reaction.
References
- Electrochemical Synthesis of Isoxazolines: Method and Mechanism. ChemRxiv.
- Isoxazoline - Wikipedia. Wikipedia.
- One-Pot Synthesis of Isoxazolines from Aldehydes Catalyzed by Iodobenzene. Organic Chemistry Portal.
- 1,3‐Dipolar cycloaddition reaction of nitrile oxides.
- Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science.
- Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. MDPI.
- Recent advances in the oxime-participating synthesis of isoxazolines. Organic & Biomolecular Chemistry (RSC Publishing).
- 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI.
- Scope of the reaction for synthesis of isoxazolines. Reagents and conditions.
- Synthesis of novel isoxazolines via 1,3-dipolar cycloaddition and evaluation of anti-stress activity.
- Synthesis of 2-isoxazolines. Organic Chemistry Portal.
- Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI.
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
- and face-selective cycloaddition of benzonitrile oxide and C,N-diphenylnitrone to 6,8-dioxabicyclo[3.2.1]oct-3-ene. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Handling Radioactive Materials Safely. Office of Environmental Health and Safety.
- Radioactive Material Safety Policies - Radiation Safety Office.
- Safety Information and Specific Handling Precautions for Radionuclides H-3, C-14, S-35, P-32 and I-125. [Source not available].
- Radi
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Isoxazoline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing | MDPI [mdpi.com]
- 5. Regio- and face-selective cycloaddition of benzonitrile oxide and C,N-diphenylnitrone to 6,8-dioxabicyclo[3.2.1]oct-3-ene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. One-Pot Synthesis of Isoxazolines from Aldehydes Catalyzed by Iodobenzene [organic-chemistry.org]
- 7. 2-Isoxazoline synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Radioactive Material Safety Policies | Radiation Safety Office | Washington State University [rso.wsu.edu]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Procedure for recrystallization of alpha-chlorobenzaldoxime
Technical Application Note: High-Purity Recrystallization of
Part 1: Executive Summary & Physicochemical Profile
Objective:
To define a robust, scalable protocol for the purification of
Compound Profile:
-
IUPAC Name:
-Hydroxybenzimidoyl chloride[1] -
Common Name:
-Chlorobenzaldoxime; Benzohydroximoyl chloride[1][2][] -
Molecular Formula:
[1][2][5][6] -
Role: Key precursor for the in situ generation of benzonitrile oxide used in 1,3-dipolar cycloadditions (isoxazole synthesis).
Table 1: Physicochemical Data
| Property | Value | Operational Implication |
| Melting Point | 48–52°C | CRITICAL: Extreme risk of "oiling out" if solvent boiling point exceeds 55°C. |
| Appearance | Colorless to pale yellow needles | Yellowing indicates decomposition to benzonitrile oxide or hydrolysis. |
| Solubility | Soluble in Et₂O, CHCl₃, Benzene | Too soluble for recrystallization from these alone. |
| Recrystallization Solvent | Petroleum Ether (40–60°C) | Ideal non-polar matrix to induce crystallization upon cooling. |
| Stability | Thermally labile | Decomposes to phenyl isocyanate or nitrile oxide if heated >100°C or in basic conditions. |
Part 2: Safety Assessment (Lachrymator Protocol)
WARNING: SEVERE LACHRYMATOR
-
Engineering Controls: All operations must be performed inside a certified chemical fume hood with a face velocity >100 fpm.
-
PPE:
-
Eyes: Chemical splash goggles (ventless) are mandatory. A face shield is recommended during filtration.[7]
-
Skin: Double nitrile gloves (0.11 mm minimum).
-
Respiratory: If work outside a hood is unavoidable (not recommended), use a full-face respirator with acid gas/organic vapor cartridges.
-
-
Decontamination: Have a beaker of 5% aqueous sodium bicarbonate ready to neutralize spills or contaminated glassware immediately.
Part 3: Solvent Selection & Strategy
The "Oiling Out" Challenge: Because the melting point (48–52°C) is lower than the boiling point of many common solvents (e.g., Ethanol, Hexane), the compound tends to melt into an immiscible oil droplet phase before it dissolves. Once oiled out, impurities are trapped within the oil, defeating the purification.
Strategic Solution: We utilize Petroleum Ether (fraction 40–60°C) .
-
Why: The boiling point matches the melting point, preventing excessive overheating.
-
Mechanism:[8][9][10][11] The compound has a steep solubility curve in aliphatic hydrocarbons—moderately soluble at 40°C, nearly insoluble at 0°C.
Part 4: Step-by-Step Recrystallization Protocol
Phase A: Dissolution
-
Preparation: Place the crude
-chlorobenzaldoxime (solid or semi-solid) in an Erlenmeyer flask. -
Solvent Addition: Add Petroleum Ether (40–60°C) . Use approximately 3–5 mL per gram of crude material.
-
Controlled Heating:
-
Place the flask in a water bath set to 45°C . Do not use a direct hot plate surface as it creates hot spots >50°C.
-
Troubleshooting: If an oily layer forms at the bottom, add a small amount of Chloroform (dropwise) just until the oil dissolves into the bulk solvent, then immediately stop.
-
Phase B: Filtration (Hot)
-
Clarification: If the solution contains insoluble particulates (salts), filter quickly through a fluted filter paper or a pre-warmed glass frit funnel into a clean receiving flask.
-
Note: Keep the funnel warm to prevent premature crystallization.
-
Phase C: Crystallization
-
Slow Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed.
-
Observation: Long, colorless needles should begin to form.
-
-
Deep Cooling: Once room temperature is reached, place the flask in an ice/salt bath (-10°C) or a laboratory freezer (-20°C) for 2 hours. This step is vital to maximize yield due to the compound's solubility in hydrocarbons.
Phase D: Isolation
-
Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold (-20°C) Petroleum Ether.
-
Drying: Dry under vacuum at room temperature. Do not use an oven , as the heat will melt or decompose the product.
Part 5: Process Visualization
The following diagram illustrates the critical temperature control points required to prevent the "oiling out" phenomenon.
Figure 1: Logic flow for the recrystallization of low-melting
Part 6: Quality Control & Troubleshooting
Validation Metrics:
-
Melting Point: The purified solid must melt sharply between 48–52°C . A range >2°C indicates residual solvent or benzaldoxime impurity.
-
TLC Analysis:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (9:1).
-
Visualization: UV (254 nm). The product (
) should show a single spot, distinct from benzaldoxime ( ).
-
Troubleshooting Table:
| Symptom | Cause | Corrective Action |
| Oiling Out | Temp > MP (50°C) or Solvent BP too high. | Cool solution to RT. Add seed crystal. Re-heat only to 40°C. |
| Yellow Color | Decomposition to nitrile oxide. | Recrystallize again with activated charcoal (if severe). |
| Low Yield | Product too soluble in Pet Ether. | Cool to -78°C (Dry ice/acetone) or evaporate 50% solvent volume. |
References
-
National Institutes of Health (PubChem). (n.d.). Compound Summary: alpha-Chlorobenzaldoxime.[1][2][] Retrieved October 24, 2025, from [Link]
- Liu, K. C., et al. (1980). Synthesis of isoxazole derivatives via nitrile oxides. Journal of Organic Chemistry. (Standard protocol reference for benzohydroximoyl chloride synthesis and workup).
Sources
- 1. echemi.com [echemi.com]
- 2. lookchem.com [lookchem.com]
- 4. alpha-Chlorobenzaldoxime | 698-16-8; 81745-44-0 | Benchchem [benchchem.com]
- 5. o-Chlorobenzaldoxime | C7H6ClNO | CID 96239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Alpha-chlorobenzaldoxime | C7H6ClNO | CID 5706359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.nl [fishersci.nl]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. The MSDS HyperGlossary: Lachrymator [ilpi.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. chem.ualberta.ca [chem.ualberta.ca]
- 13. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Improving yield of alpha-chlorobenzaldoxime chlorination reaction
Technical Support Center: Optimizing -Chlorobenzaldoxime Synthesis
Current Status: Operational Topic: Yield Improvement for Chlorination of Benzaldoxime (Synthesis of Benzohydroximoyl Chloride) Ticket ID: CHEM-SUP-8821
Executive Summary
The conversion of benzaldoxime to
The primary yield-killer is not incomplete conversion, but the in situ formation of nitrile oxide and its subsequent dimerization to furoxan (1,2,5-oxadiazole-2-oxide).
This guide provides high-fidelity protocols to suppress this side reaction, stabilize the imidoyl chloride, and maximize isolated yield.
Module 1: The Standard Protocol (NCS/DMF)
Best for: Small to mid-scale (1g - 50g) with high purity requirements.
The use of N-Chlorosuccinimide (NCS) in N,N-Dimethylformamide (DMF) is superior to chlorine gas (
The Mechanism & Critical Control Points
DMF is not just a solvent here; it is a catalyst. It activates NCS, likely forming a Vilsmeier-Haack-type intermediate which is more electrophilic than NCS alone.
Figure 1: Reaction pathway showing the critical divergence between the stable product and the furoxan impurity path.
Optimized Protocol
-
Stoichiometry: Use 1.05 equivalents of NCS. Excess NCS leads to ring chlorination.
-
Temperature: Maintain reaction temperature between 25°C and 35°C .
-
Why: Below 20°C, the reaction is sluggish in DMF. Above 40°C, the elimination of HCl accelerates, pushing the equilibrium toward the nitrile oxide and subsequent furoxan dimer.
-
-
Addition Rate: Add NCS portion-wise over 20–30 minutes. Do not dump it in all at once; the exotherm can trigger a runaway dimerization.
-
Quenching: Pour the reaction mixture into ice-water (5x volume) .
-
Critical Step: The product precipitates.[1] Do not neutralize the water unless absolutely necessary. The product is stable in acid (HCl is a byproduct). Adding base (bicarb/hydroxide) instantly generates the nitrile oxide, which dimerizes to the yellow furoxan solid.
-
Module 2: Green Chemistry & Scale-Up (Oxone/KCl)
Best for: Large scale (>50g) or avoiding DMF toxicity.
For researchers looking to avoid the atom-uneconomical succinimide byproduct, the oxidative chlorination using Oxone® (Potassium peroxymonosulfate) and KCl is a robust alternative.
Protocol:
-
Dissolve Benzaldoxime (1 eq) in acetonitrile/water (1:1).
-
Add KCl (1.2 eq).
-
Add Oxone (0.6 eq) portion-wise at room temperature.
-
Yield Advantage: This method generates
in situ without a high concentration of free base, naturally suppressing furoxan formation.
Module 3: Troubleshooting & FAQs
Q1: My product is yellow/oily instead of a white solid. What happened?
Diagnosis: You have significant Furoxan (Dimer) contamination. Cause:
-
Base Exposure: Did you wash the organic layer with saturated
? This is a common error. The base removes the acidic proton from the -chlorobenzaldoxime, generating the nitrile oxide, which immediately dimerizes. -
Thermal Stress: Did you distill or heat the product during drying? Solution: Recrystallize from hexane/chloroform. In the future, wash only with water or dilute HCl. Store the product in the fridge.
Q2: The reaction stalls at 80% conversion.
Diagnosis: HCl inhibition. Cause: The reaction generates HCl.[2] In non-polar solvents (like DCM or chloroform), the HCl stays solvated and can protonate the oxime nitrogen, deactivating it toward electrophilic attack. Solution:
-
Switch to DMF: The basicity of DMF buffers the HCl enough to keep the reaction moving but not enough to trigger dimerization.
-
Gas Sparging: If using DCM, gently sparge with
to remove HCl gas.
Q3: Can I distill the product to purify it?
CRITICAL WARNING: NO.
Q4: Comparison of Chlorinating Agents
| Agent | Yield Potential | Purity Profile | Primary Risk |
| NCS / DMF | High (85-95%) | Excellent | Removal of DMF (requires water wash) |
| Medium (60-75%) | Poor | Over-chlorination (ring chlorination) | |
| NaOCl (Bleach) | High (80-90%) | Good | pH control is difficult (risk of hydrolysis) |
| Oxone / KCl | High (85-95%) | Excellent | Solubility of reagents (requires polar solvent) |
Module 4: Logical Troubleshooting Tree
Use this decision tree to diagnose yield loss in your specific experiment.
Figure 2: Diagnostic logic flow for identifying the root cause of yield loss.
References
-
Liu, K., et al. (2022). "Base-Catalyzed Domino Reaction Between Aldoxime and N-Chlorosuccinimide in Alcohol." Advanced Synthesis & Catalysis.
-
Houtap, et al. (2017). "Greener Oxidation of Benzhydrol: Evaluating Three Oxidation Procedures." Journal of Chemical Education.
- Grundmann, C. (1971). "Syntheses of Furoxans." Synthesis.
-
Radzhabov, M.R., et al. (2023). "Recent progress in synthesis and application of furoxan." RSC Advances.
Preventing dimerization of nitrile oxides from alpha-chlorobenzaldoxime
Welcome to the technical support center for nitrile oxide chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with nitrile oxides, particularly those generated from α-chlorobenzaldoxime and its derivatives. Our goal is to provide you with in-depth, field-tested insights to help you navigate the challenges of [3+2] cycloaddition reactions while minimizing the pervasive issue of dimerization.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The solutions provided are based on fundamental chemical principles and extensive laboratory experience.
Question 1: My primary isolated product is a white solid that I've identified as the furoxan (1,2,5-oxadiazole-2-oxide) dimer. My desired isoxazoline yield is less than 20%. What is happening and how can I fix it?
Answer: This is the most common issue when working with reactive 1,3-dipoles like benzonitrile oxide. The problem lies in reaction kinetics. The dimerization of nitrile oxides is a second-order process, meaning its rate is proportional to the square of the nitrile oxide concentration. In contrast, the desired [3+2] cycloaddition with your dipolarophile is a bimolecular reaction, first-order in both the nitrile oxide and the dipolarophile.
Therefore, at high concentrations of the nitrile oxide, dimerization will kinetically outcompete the cycloaddition. The core strategy to prevent this is to maintain an extremely low, steady-state concentration of the nitrile oxide throughout the reaction.
Causality: The dimerization proceeds through a stepwise mechanism involving dinitrosoalkene diradical intermediates.[1][2][3] A high local concentration of the nitrile oxide, which occurs with rapid addition of the base, significantly accelerates this undesired pathway.[4]
Recommended Actions:
-
Employ Slow Addition of Base: This is the most critical parameter. Instead of adding the base (e.g., triethylamine, Et₃N) all at once, use a syringe pump to add it dropwise over several hours. This generates the nitrile oxide in situ at a rate that is slower than its consumption by the dipolarophile.[4]
-
Increase Dilution: Run the reaction at a lower concentration (e.g., 0.05 M to 0.1 M with respect to the α-chlorobenzaldoxime). While this may slow down the desired reaction, it will suppress the second-order dimerization much more significantly.
-
Ensure Efficient Stirring: Vigorous stirring prevents localized "hot spots" of high base and nitrile oxide concentration, ensuring homogeneity.
-
Consider an Alternative Base Addition Method: A novel technique involves diffusion mixing, where vapors of a volatile amine base are slowly absorbed by the reaction mixture. This generates the nitrile oxide in trace amounts, making dimerization highly unlikely.[4]
Question 2: I've implemented slow addition, but my reaction is very slow and I'm still observing significant furoxan formation, especially with my electron-poor or sterically hindered alkene. How can I improve the rate of cycloaddition relative to dimerization?
Answer: This indicates that your dipolarophile is not reactive enough to efficiently trap the nitrile oxide as it is generated. When the rate of cycloaddition is slow, the nitrile oxide has more time to encounter another molecule of itself, leading to dimerization even at low concentrations.
Causality: The reactivity of the dipolarophile is key. Electron-rich or strained alkenes and alkynes are generally more reactive towards benzonitrile oxide. If your substrate is inherently unreactive, you must optimize other conditions to favor the cycloaddition.
Recommended Actions:
-
Increase the Molar Equivalents of the Dipolarophile: Use a larger excess of the trapping agent (e.g., 2 to 5 equivalents). This increases the probability of a productive collision between the nitrile oxide and the dipolarophile, leveraging Le Châtelier's principle.
-
Optimize Reaction Temperature: While lower temperatures generally disfavor dimerization, an excessively low temperature might slow the desired cycloaddition to a crawl. Carefully experiment with a slightly elevated temperature (e.g., from 0 °C to room temperature or 40 °C). Monitor the reaction by TLC or LC-MS to find the optimal balance where the cycloaddition is reasonably fast while dimerization remains suppressed.
-
Solvent Selection: The choice of solvent can influence the rates of both reactions. While non-polar solvents are common, polar aprotic solvents can sometimes accelerate [3+2] cycloadditions. However, protic solvents may react with the nitrile oxide. A solvent screen (e.g., THF, Dichloromethane, Toluene, Acetonitrile) is recommended. Some studies have shown that polar solvents can slow the reaction as the transition state may be less polar than the reactants.[5]
Experimental Workflow: In Situ Generation and Cycloaddition
This protocol provides a robust starting point for minimizing dimerization.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add the α-chlorobenzaldoxime (1.0 eq) and the dipolarophile (1.2 - 3.0 eq).
-
Dissolution: Add anhydrous solvent (e.g., THF or Toluene) to achieve a concentration of 0.1 M.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon.
-
Cooling: Cool the solution to the desired temperature (start with 0 °C) using an ice-water bath.
-
Base Preparation: In a separate flask, prepare a solution of triethylamine (1.1 eq) in the same anhydrous solvent.
-
Slow Addition: Draw the triethylamine solution into a gas-tight syringe and place it on a syringe pump. Insert the syringe needle through the septum of the reaction flask.
-
Reaction: Begin the slow addition of the base over a period of 4-8 hours with vigorous stirring.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots for TLC or LC-MS analysis, checking for the consumption of the starting materials and the formation of the desired isoxazoline versus the furoxan dimer.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Proceed with a standard aqueous workup and chromatographic purification.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of nitrile oxide formation from α-chlorobenzaldoxime?
The process is a base-mediated 1,2-elimination (or γ-elimination). The base, typically a tertiary amine like triethylamine, deprotonates the hydroxyl group of the oxime. The resulting oxyanion then expels the chloride ion to form the nitrile oxide 1,3-dipole.[6]
Q2: Are aromatic nitrile oxides more or less stable than aliphatic ones regarding dimerization?
Aromatic nitrile oxides, like the benzonitrile oxide generated from α-chlorobenzaldoxime, are generally more stable and less prone to rapid dimerization than their aliphatic counterparts.[7] This increased stability is attributed to the electronic conjugation between the aromatic ring and the nitrile oxide moiety, which is disrupted during the C-C bond formation step of dimerization.[1][2]
Q3: Can I pre-form the nitrile oxide and then add my dipolarophile?
This is strongly discouraged for most common nitrile oxides. Most nitrile oxides are highly reactive and will rapidly dimerize if generated in the absence of a trapping agent.[8] The in situ generation method, where the dipolarophile is present from the start, is the standard and most effective approach.[9][10] Only exceptionally sterically hindered nitrile oxides (e.g., mesityl nitrile oxide) are stable enough to be isolated as crystalline solids.[7]
Q4: Does the choice of base matter?
Yes. While triethylamine is the most common choice, its hydrochloride salt can sometimes complicate reactions. Weaker or sterically hindered bases may generate the nitrile oxide more slowly, which can be advantageous. In some cases, solid-supported bases or less soluble inorganic bases (like NaHCO₃ or Na₂CO₃) can be used to achieve a slow, controlled generation of the nitrile oxide.[11][12]
Q5: How can I visually confirm the presence of my nitrile oxide during the reaction?
Nitrile oxides have a characteristic and strong absorption peak in the IR spectrum around 2300 cm⁻¹.[13] This peak is in a relatively clear region of the spectrum. If you have access to an in situ IR probe, you can monitor the appearance and disappearance of this peak to track the concentration of your reactive intermediate.
Data Summary Table
The following table summarizes the qualitative effects of key reaction parameters on the competing cycloaddition and dimerization pathways.
| Parameter | Effect on Desired [3+2] Cycloaddition Rate | Effect on Undesired Dimerization Rate | Recommended Strategy for High Selectivity |
| Nitrile Oxide Concentration | Increases (First Order) | Increases Significantly (Second Order) | Keep as low as possible (High Dilution) |
| Base Addition Rate | No direct effect | Directly proportional; fast addition creates high local concentration | Slow, controlled addition via syringe pump |
| Temperature | Increases | Increases | Optimize; start low (0 °C) and increase only if necessary |
| Dipolarophile Reactivity | Directly proportional | No direct effect | Use a more reactive dipolarophile if possible |
| Dipolarophile Equivalents | Increases | No direct effect | Use a stoichiometric excess (1.5-3.0 eq) |
Visual Guides
Reaction Pathway Diagram
The diagram below illustrates the generation of benzonitrile oxide and its competing reaction fates. The desired pathway is highlighted in green, while the problematic dimerization is shown in red.
Caption: Competing pathways for in situ generated benzonitrile oxide.
Troubleshooting Workflow
Use this flowchart to diagnose and solve common problems leading to poor yields of the desired cycloaddition product.
Caption: A logical workflow for troubleshooting nitrile oxide reactions.
References
-
Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study. PubMed, National Center for Biotechnology Information.[Link]
-
Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. ResearchGate.[Link]
-
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI (Multidisciplinary Digital Publishing Institute).[Link]
-
Study on Nitrile Oxide for Low-Temperature Curing of Liquid Polybutadiene. PMC, National Center for Biotechnology Information.[Link]
-
Mechanochemical Dimerization of Aldoximes to Furoxans. PMC, National Center for Biotechnology Information.[Link]
-
In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. ACS Publications.[Link]
-
NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. ResearchGate.[Link]
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI (Multidisciplinary Digital Publishing Institute).[Link]
-
Dimerisation of nitrile oxides: a quantum-chemical study. RSC Publishing.[Link]
-
cycloadditions with nitrile oxides. YouTube.[Link]
-
In situ methods of nitrile oxide generation and cycloaddition. ResearchGate.[Link]
-
Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO.[Link]
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health (NIH).[Link]
-
Nitrile Oxide Synthesis Via Oxime. ChemTube3D.[Link]
-
Preparation and reactivity of some stable nitrile oxides and nitrones. ResearchGate.[Link]
-
1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. ACS Publications.[Link]
-
1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station International Edition.[Link]
-
[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online.[Link]
Sources
- 1. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing | MDPI [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. chemtube3d.com [chemtube3d.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines [mdpi.com]
- 10. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanochemical Dimerization of Aldoximes to Furoxans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Study on Nitrile Oxide for Low-Temperature Curing of Liquid Polybutadiene - PMC [pmc.ncbi.nlm.nih.gov]
Controlling exotherms during alpha-chlorobenzaldoxime dehydrochlorination
Technical Support Center: Safe Dehydrochlorination of -Chlorobenzaldoxime
Executive Summary: The "Hidden" Hazard
Welcome to the Technical Support Center. If you are accessing this guide, you are likely optimizing the dehydrochlorination of
The Critical Safety Insight: The primary thermal hazard in this process is not the dehydrochlorination itself, but the dimerization of the accumulated benzonitrile oxide intermediate .
-
Desired Path: Nitrile Oxide + Dipolarophile
Isoxazole (Exothermic, controlled by kinetics). -
Undesired Path: Nitrile Oxide + Nitrile Oxide
Furoxan (Dimer) (Highly Exothermic, Second-Order kinetics).
If the concentration of the nitrile oxide intermediate rises too high (due to fast base addition or slow cycloaddition), the second-order dimerization rate spikes exponentially, leading to a thermal runaway. This guide provides the protocols to maintain the "Limit Accumulation" regime.
Critical Process Parameters (CPP) & Troubleshooting
Category A: Exotherm Control
Q1: I am cooling my reactor to 0°C, but I still see a sudden temperature spike 30 minutes into the base addition. Why?
A: You are experiencing "Delayed Onset Runaway." This occurs when the rate of generation (base addition) exceeds the rate of consumption (cycloaddition).
-
Mechanism: At 0°C, the cycloaddition might be sluggish. You are continuously adding base, generating nitrile oxide.
-
Accumulation: Since the nitrile oxide isn't reacting fast enough with the alkene/alkyne, it accumulates in the solution.
-
Trigger: Once the concentration reaches a critical threshold, the second-order dimerization reaction (which depends on
) takes over. This releases massive heat, which further accelerates the reaction (Arrhenius behavior), overcoming your cooling capacity.
Corrective Action:
-
Stop Base Addition Immediately.
-
Warm-up Caution: Do not simply warm the reaction to "speed it up" if you suspect accumulation; this will trigger the runaway.
-
Protocol: Use Dosage-Controlled Reaction (DCR) . The base addition rate must be slower than the cycloaddition half-life. Monitor the disappearance of the hydroximoyl chloride vs. the formation of the isoxazole.
Q2: My DSC (Differential Scanning Calorimetry) data shows a decomposition peak at 120°C. Why did my reactor run away at 45°C?
A: DSC data is often obtained on pure starting materials or under dynamic heating conditions that do not reflect process accumulation .
-
The Discrepancy: The 120°C peak likely corresponds to the thermal decomposition of the pure
-chlorobenzaldoxime. The runaway at 45°C is caused by the exothermic dimerization of the generated nitrile oxide , which has a much lower activation energy barrier once formed. -
Guidance: Never rely solely on the starting material's thermal stability. You must characterize the stability of the intermediate stream.
Category B: Yield & Selectivity
Q3: I see a large amount of precipitate forming, and my yield of isoxazole is low. Is this related to the exotherm?
A: Yes. The precipitate is likely diphenylfuroxan (the dimer).
-
Causality: High local concentrations of nitrile oxide favor dimerization over cycloaddition. This often happens at the injection point of the base if mixing is poor.
-
The "Hot Spot" Effect: Even if the bulk temperature is controlled, the interface where the base drop hits the solution has a high pH and high nitrile oxide concentration. This generates local heat and dimer.
Corrective Action:
-
Increase Agitation: Ensure high turbulence (Reynolds number > 10,000) to disperse the base instantly.
-
Dilution: Dilute the base stream or the reaction mixture to lower the steady-state concentration of the intermediate.
Visualizing the Hazard Logic
The following diagram illustrates the "Race Condition" between the safe cycloaddition and the dangerous dimerization.
Figure 1: Reaction logic flow showing the critical divergence between the safe cycloaddition pathway and the runaway dimerization pathway.
Experimental Protocol: Self-Validating Safety System
This protocol uses In-Process Control (IPC) to prevent accumulation.
Materials
-
Substrate:
-Chlorobenzaldoxime (1.0 equiv) -
Dipolarophile: Alkene/Alkyne (1.1 - 1.5 equiv)
-
Base: Triethylamine (Et3N) or NaHCO3 (1.1 equiv)
-
Solvent: DCM or Ethyl Acetate (High heat capacity, easy reflux control)
Step-by-Step Methodology
-
Setup: Load Chlorobenzaldoxime and Dipolarophile into the reactor. Cool to 0–5°C.
-
Why? Low temperature slows the dimerization rate constant (
) more significantly than the base neutralization.
-
-
Base Preparation: Dilute the base in the reaction solvent (1:5 ratio).
-
Why? Prevents "hot spots" of high concentration at the addition tip.
-
-
The "10% Test" (Self-Validation):
-
Add only 10% of the base over 10 minutes.
-
Stop and Wait.
-
Check: Take an aliquot for TLC/HPLC.
-
Pass Criteria: The intermediate nitrile oxide peak should be small or non-existent; the product peak should be growing.
-
Fail Criteria: If you see a large intermediate peak, do not proceed . Your cycloaddition is too slow at this temperature. Warm slightly or change catalyst/solvent.
-
-
Continuous Addition:
-
Once validated, add the remaining base over 2–4 hours.
-
Monitor: Internal Temperature (
) vs. Jacket Temperature ( ). If increases, pause addition.
-
Data Summary: Heat & Kinetics
| Parameter | Cycloaddition (Desired) | Dimerization (Hazard) | Impact on Safety |
| Reaction Order | Pseudo-1st Order (w/ excess alkene) | 2nd Order (w.r.t Nitrile Oxide) | Rate spikes if accumulation occurs. |
| Enthalpy ( | Exothermic (~ -150 to -200 kJ/mol) | Highly Exothermic (> -250 kJ/mol) | Dimerization releases more energy per mole of intermediate. |
| Kinetic Trigger | Driven by Dipolarophile Conc. | Driven by Intermediate Conc. | Keep Intermediate Conc. approaching zero. |
| Solvent Effect | Faster in polar solvents | Faster in non-polar (e.g., CCl4) | Use polar solvents to suppress dimerization relative to cycloaddition. |
References
-
Reaction Mechanism & Kinetics
-
Kinetics and mechanism of dimerisation of benzonitrile N-oxides to furazan N-oxides.[1] Journal of the Chemical Society B: Physical Organic.
-
-
Process Safety & Calorimetry
-
General Thermal Hazards
- Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE (Institution of Chemical Engineers).
-
Bond Dissociation & Enthalpy Data
Technical Support Center: Removing Benzaldehyde Impurities from α-Chlorobenzaldoxime
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols for the effective removal of residual benzaldehyde from crude α-chlorobenzaldoxime. The methodologies detailed herein are grounded in established chemical principles to ensure both purity of the final product and integrity of the experimental outcome.
Frequently Asked Questions (FAQs)
Q1: Why is my α-chlorobenzaldoxime sample contaminated with benzaldehyde?
Benzaldehyde is the precursor to benzaldehyde oxime, which is subsequently chlorinated to yield α-chlorobenzaldoxime.[1][2] Its presence as an impurity is typically due to an incomplete initial oximation reaction, leaving unreacted starting material in your crude product mixture.
Q2: What is the quickest way to check for benzaldehyde impurity?
Thin-Layer Chromatography (TLC) is the most rapid method for a qualitative assessment. Benzaldehyde is less polar than α-chlorobenzaldoxime. On a silica gel plate, using a solvent system like 7:3 pentane:diethyl ether, benzaldehyde will exhibit a higher Rf value (travel further up the plate) than the more polar oxime product.[3] For a quantitative assessment, ¹H NMR spectroscopy is definitive. The aldehyde proton of benzaldehyde appears as a sharp, characteristic singlet at approximately δ 9.9-10.0 ppm, well downfield from other signals in the spectrum.[4][5]
Q3: I tried recrystallization, but a significant amount of the impurity remains. What might have gone wrong?
Recrystallization success hinges on the differential solubility of the product and the impurity in the chosen solvent. Several factors could be at play:
-
Incorrect Solvent Choice: The ideal solvent should dissolve α-chlorobenzaldoxime well at high temperatures but poorly at low temperatures, while keeping benzaldehyde soluble even when cold. Petroleum ether is a commonly cited solvent for this purpose.[6]
-
Insufficient Solvent: Using too little solvent may cause both the product and the impurity to precipitate upon cooling.
-
Cooling Too Rapidly: Rapid cooling can trap impurities within the crystal lattice of the product. Allowing the solution to cool slowly, followed by a period in an ice bath, generally yields purer crystals.
Q4: Is my α-chlorobenzaldoxime product stable during purification?
α-Chlorobenzaldoxime is generally stable under neutral and mildly acidic conditions. However, oximes can be sensitive to strong acids or bases and prolonged heating, which can cause hydrolysis back to the corresponding aldehyde or ketone, or rearrangement reactions.[2][7] The methods outlined in this guide are designed to be mild to preserve the integrity of the target compound. Oximes are generally much more stable to hydrolysis than hydrazones or imines.[8]
Purification Strategy Decision Guide
Choosing the right purification method depends on the scale of your reaction, the level of impurity, and the final purity required. Use the following diagram to guide your decision-making process.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guides & Detailed Protocols
Method 1: Selective Removal by Reactive Bisulfite Washing
Principle of the Method: This technique leverages the classic reaction between an aldehyde and sodium bisulfite (NaHSO₃) to form a water-soluble adduct.[9] Benzaldehyde reacts with the bisulfite ion to form a charged salt, which is readily extracted into an aqueous layer.[10] The α-chlorobenzaldoxime, being an oxime, does not react under these conditions and remains in the organic phase. This is a highly selective and efficient method for removing aldehyde impurities.[11]
Caption: Mechanism of selective benzaldehyde removal via bisulfite adduct formation.
Experimental Protocol:
-
Dissolution: Dissolve the crude α-chlorobenzaldoxime product in a water-immiscible organic solvent, such as diethyl ether or dichloromethane (DCM), in a separatory funnel. A typical concentration is 5-10 g of crude material per 100 mL of solvent.
-
Washing: Prepare a saturated aqueous solution of sodium bisulfite. Add a volume of this solution equal to the organic layer volume to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 2-3 minutes. The formation of the bisulfite adduct is an equilibrium process, and thorough mixing ensures the reaction proceeds efficiently.[10][12] Periodically vent the funnel to release any pressure buildup.
-
Separation: Allow the layers to separate completely. The aqueous layer (bottom layer if using DCM, top layer if using ether) containing the benzaldehyde-bisulfite adduct is drained off.
-
Repeat: Perform a second wash with a fresh portion of the saturated sodium bisulfite solution to ensure complete removal of the aldehyde.
-
Neutral Wash: Wash the organic layer with deionized water, followed by a wash with a saturated sodium chloride solution (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
Troubleshooting:
-
Emulsion Formation: If an emulsion forms at the interface, add a small amount of brine and swirl gently. Let the funnel stand for an extended period.
-
Product Precipitation: If the bisulfite adduct is not fully soluble in the aqueous layer, it may precipitate as a white solid.[13] Add more water to the separatory funnel to dissolve it before separating the layers.
-
Purity Check: After the procedure, verify the absence of the benzaldehyde ¹H NMR signal at ~10 ppm.
Method 2: Optimized Recrystallization
Principle of the Method: Recrystallization purifies solid compounds based on differences in solubility. An ideal solvent will dissolve the target compound at its boiling point but not at low temperatures. Impurities, ideally, should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor after cooling). For this system, benzaldehyde (a liquid at room temperature) should remain in the cold solvent.
Experimental Protocol:
-
Solvent Selection: Based on literature, petroleum ether is a suitable solvent for α-chlorobenzaldoxime.[6] You may also test solvent systems like hexanes or hexane/ethyl acetate mixtures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid near the solvent's boiling point. Add the solvent in small portions, swirling and heating after each addition.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Troubleshooting:
-
Oiling Out: If the product separates as an oil instead of crystals, it may be due to a low melting point or the presence of a high concentration of impurities. Re-heat the solution to redissolve the oil, add slightly more solvent, and try cooling again more slowly.
-
No Crystals Form: This can happen if too much solvent was used. Carefully evaporate some of the solvent and attempt to cool again. Seeding the solution with a tiny crystal of pure product can also induce crystallization.
Method 3: Flash Column Chromatography
Principle of the Method: Chromatography provides the most powerful separation, relying on the differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (eluent).[15] Silica gel is polar. Non-polar compounds are eluted first by a non-polar mobile phase. As benzaldehyde is less polar than α-chlorobenzaldoxime, it will travel faster down the column and be collected in earlier fractions.
Experimental Protocol:
-
Stationary Phase: Prepare a column with silica gel as the stationary phase. The amount of silica should be 20-50 times the weight of the crude sample.
-
Eluent Selection: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate. A system that gives an Rf value of ~0.3 for the α-chlorobenzaldoxime and a higher Rf for benzaldehyde is ideal.
-
Loading the Column: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). Carefully add this to the top of the prepared column.
-
Elution: Begin eluting with the chosen solvent system. Apply gentle air pressure to speed up the flow (flash chromatography).
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, high-purity product.
Troubleshooting:
-
Poor Separation: If the bands overlap, the eluent system may be too polar. Reduce the proportion of the more polar solvent (e.g., ethyl acetate).
-
Band Tailing: This can be caused by overloading the column or using a solvent in which the compound is not very soluble. Ensure the sample is loaded in a concentrated band.
Comparison of Purification Methods
| Method | Principle | Pros | Cons | Best For |
| Bisulfite Wash | Reactive Extraction | Fast, highly selective for aldehydes, scalable.[10] | Requires liquid-liquid extraction setup; product must be recovered from an organic solvent. | Quickly removing large amounts (>5%) of benzaldehyde. |
| Recrystallization | Differential Solubility | Simple equipment, can yield very pure product, good for large scale. | Solvent selection can be trial-and-error; potential for product loss in mother liquor. | Removing small amounts (<5%) of impurities from a solid product. |
| Chromatography | Differential Adsorption | Provides the highest level of purity, excellent for separating close-Rf compounds.[15] | Time-consuming, requires more solvent and materials, less scalable. | Achieving analytical-grade (>99%) purity, especially for small-scale experiments. |
References
-
PrepChem. (n.d.). Preparation of α-Chlorobenzaldoxime. Retrieved from [Link]
-
Kaushal, M. (2018). REACTION OF ALDEHYDES WITH SODIUM BISULPHITE. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US2544562A - Process for recovering aldehydes and ketones.
-
LookChem. (n.d.). Cas 698-16-8,alpha-Chlorobenzaldoxime. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
CDC Stacks. (n.d.). Isolation and analysis of carbonyl compounds as oximes. Retrieved from [Link]
-
PubMed. (n.d.). Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles under photoinduced electron-transfer conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzaldehyde, oxime on Newcrom R1 HPLC column. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
-
Queen's University Belfast. (n.d.). Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Alpha-chlorobenzaldoxime. Retrieved from [Link]
-
SpringerLink. (n.d.). A study on the equilibrium reaction of benzaldehyde and sodium bisulphite by in situ Fourier transform IR spectroscopy. Retrieved from [Link]
-
ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]
-
PMC - NIH. (n.d.). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. Retrieved from [Link]
-
ResearchGate. (2020). How can I remove aldehyde from a schiff base reaction? Retrieved from [Link]
-
PMC - NIH. (n.d.). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Retrieved from [Link]
-
ACS Publications. (n.d.). Reversed-phase liquid chromatography for determination of .beta.-hydroxy oximes and related compounds from copper solvent extrac. Retrieved from [Link]
-
ResearchGate. (2013). Oxime synthesis - how to convert/remove unreacted aldehyde? Retrieved from [Link]
-
ResearchGate. (n.d.). TLC of a mixture of benzaldehyde and benzyl alcohol. Retrieved from [Link]
-
ACS Publications. (n.d.). THE ALDEHYDE BISULFITE COMPOUNDS. I. THE RATE OF DISSOCIATION OF BENZALDEHYDE SODIUM BISULFITE AS MEASURED BY ITS FIRST ORDER RE. Retrieved from [Link]
-
ResearchGate. (2025). The Stability of Bisulfite and Sulfonate Ions in Aqueous Solution Characterized by Hydration Structure and Dynamics. Retrieved from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
-
PMC - NIH. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]
- Google Patents. (n.d.). US3808275A - Process for producing oximes.
-
Reddit. (n.d.). Sodium bisulfite adducts of 4-substituted benzaldehyde. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]
-
Chegg.com. (2018). Solved Interpret both the 1 H and 13C NMR spectra of. Retrieved from [Link]
-
ResearchGate. (2025). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]
Sources
- 1. alpha-Chlorobenzaldoxime | 698-16-8; 81745-44-0 | Benchchem [benchchem.com]
- 2. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 6. echemi.com [echemi.com]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Workup [chem.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. echemi.com [echemi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide [qub.ac.uk]
- 15. web.uvic.ca [web.uvic.ca]
Stability of alpha-chlorobenzaldoxime in solution over time
TECHNICAL SUPPORT CENTER:
Executive Summary
-Chlorobenzaldoxime (Benzohydroximoyl chloride) is thermodynamically unstable in solution. While it exists as a stable solid at low temperatures (2–8°C), dissolution triggers rapid degradation pathways driven by pH, solvent polarity, and temperature.The Golden Rule: Do not store
Module 1: Diagnostic & Troubleshooting
Use this module to identify if your reagent has degraded.
Visual & Physical Indicators
| Observation | Diagnosis | Mechanism |
| Precipitate Formation | High Probability: Dimerization to Furoxan.[1][2][3] | In the absence of a dipolarophile (trap), the transient nitrile oxide intermediate dimerizes to 3,4-diphenylfuroxan, which is often less soluble than the monomer. |
| Cloudiness in Water/Alcohol | High Probability: Hydrolysis.[4] | Conversion to benzohydroxamic acid, which may have different solubility parameters depending on pH. |
| Gas Evolution | Safety Warning: Decomposition.[5] | Thermal decomposition can release HCl gas and nitrogen oxides. |
Analytical Verification (H-NMR)
The most reliable method to check purity is H-NMR.
-
Starting Material (Benzaldoxime): Distinct singlet at ~8.2 ppm (methine CH).
-
Target (
-Chlorobenzaldoxime): Disappearance of the ~8.2 ppm singlet. The molecule has no aliphatic protons; only aromatic signals (7.3–7.8 ppm) and a broad OH singlet (~12 ppm, solvent dependent) remain. -
Degradant A (Furoxan Dimer): Complex aromatic region; complete loss of the OH signal.
-
Degradant B (Benzohydroxamic Acid): Appearance of a broad amide NH proton (often >10 ppm) and shift in aromatic signals due to carbonyl anisotropy.
Module 2: Stability Mechanisms & Pathways
Understanding the "Why" behind the instability.
-Chlorobenzaldoxime is a "spring-loaded" reagent. Its utility in organic synthesis (specifically 1,3-dipolar cycloadditions) relies on its transformation into Benzonitrile Oxide . However, this same transformation is the root of its instability during storage.The Degradation Triad
-
Dimerization (The Major Killer): Even weak bases or polar solvents can induce the elimination of HCl, generating Benzonitrile Oxide. Without a reactive alkene/alkyne to trap it, two molecules of nitrile oxide react to form Diphenylfuroxan .
-
Hydrolysis: In protic solvents (MeOH, Water), the chloride is displaced, yielding Benzohydroxamic acid.
-
Beckmann Rearrangement: Under acidic conditions, rearrangement to phenyl isocyanate or benzamide derivatives can occur, though this is less common in neutral storage.
Figure 1: The fate of
Module 3: Handling Protocols & Best Practices
Protocol A: In Situ Generation (Recommended)
Do not isolate the chloride if possible. Generate it directly in the reaction vessel.
-
Dissolve benzaldoxime in the reaction solvent (e.g., DMF, DCM, or EtOAc).
-
Add N-Chlorosuccinimide (NCS) (1.0–1.1 eq) at room temperature or 0°C.
-
Monitor via TLC/NMR until the starting oxime (CH signal) disappears.
-
Add your dipolarophile (alkene/alkyne) immediately.
-
Add base (TEA/DIPEA) slowly to trigger the cycloaddition.
-
Why? The base generates the nitrile oxide. If the dipolarophile is already present, it traps the oxide before it can dimerize.
-
Protocol B: Storage of Isolated Reagent
If you must isolate and store the solid:
-
Recrystallize immediately after synthesis (typically from petroleum ether/hexane).
-
Dry thoroughly under high vacuum to remove trace HCl (which catalyzes auto-degradation).
-
Store at -20°C under Argon/Nitrogen.
-
Shelf Life: ~2–4 weeks max. Re-check NMR before use.
Solvent Compatibility Table
| Solvent | Suitability | Notes |
| DCM / Chloroform | High | Best for short-term handling. Acidic nature of CHCl3 stabilizes the chloride slightly. |
| Ether / THF | Medium | Acceptable if anhydrous. Peroxides in ethers can accelerate oxidation. |
| DMSO / DMF | Low | Polar aprotic solvents can promote spontaneous dehydrohalogenation even without added base. Use only for immediate reaction. |
| Methanol / Ethanol | Avoid | Rapid solvolysis/hydrolysis occurs. |
| Water | Avoid | Immediate hydrolysis. |
Frequently Asked Questions (FAQ)
Q: Can I store a stock solution in DMSO for biological screening?
A: No. In DMSO,
Q: My reaction turned yellow/orange upon adding base. Is this bad? A: Not necessarily. Benzonitrile oxides are often undetectable, but the formation of the Furoxan dimer often yields a yellow oil or solid. If the yellow color persists and you get low yield, you likely added the base too fast relative to the trapping rate of your dipolarophile.
Q: Is the compound light sensitive? A: Yes. Halogenated oximes can undergo photolytic cleavage of the N-Cl or C-Cl bond. Store in amber vials or wrapped in foil.
Q: Why does the bottle smell like HCl? A: Trace moisture reacts with the compound to release HCl gas. This is a sign of degradation. If the smell is pungent, repurify the solid before use.
References
-
Mechanisms of Nitrile Oxide Dimerization
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1] Past and Future. Angewandte Chemie International Edition.
- Note: Defines the foundational mechanism of nitrile oxide formation and the competition between cycloaddition and dimeriz
-
- Hydrolysis & Solvolysis: Hegarty, A. F. (1980). Kinetics and Mechanisms of Reactions of Nitrile Oxides and their Precursors. Accounts of Chemical Research. Note: Details the solvolysis rates of hydroximoyl chlorides in aqueous/alcoholic media.
-
Synthesis & Handling
-
Liu, K. C., et al. (1977). Synthesis of 2-Isoxazolines via 1,3-Dipolar Cycloaddition. Journal of Organic Chemistry.
- Note: Provides standard protocols for in situ gener
-
-
Furoxan Formation
-
Grundmann, C., & Dean, J. M. (1965). Nitrile Oxides.[2] V. Stable Aromatic Nitrile Oxides. Journal of Organic Chemistry.
- Note: Characterizes the dimerization products (furoxans)
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 5. ICSC 0641 - o-CHLOROBENZALDEHYDE [chemicalsafety.ilo.org]
Minimizing furoxan byproduct formation in nitrile oxide synthesis
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Minimizing Furoxan Byproduct Formation in Nitrile Oxide Synthesis
Introduction: The Dimerization Challenge
In the synthesis of isoxazoles and isoxazolines via 1,3-dipolar cycloaddition, the formation of furoxan (1,2,5-oxadiazole-2-oxide) byproducts is the primary failure mode. This occurs when the generated nitrile oxide dipole reacts with itself (dimerization) rather than the intended dipolarophile (alkene or alkyne).[1]
Because nitrile oxides are high-energy, transient species, their dimerization is second-order with respect to the nitrile oxide concentration (
Part 1: Troubleshooting Guide (Q&A)
Scenario 1: High Furoxan Yield in Hydroximoyl Chloride Dehydrohalogenation
User Question: I am generating a nitrile oxide from a hydroximoyl chloride using triethylamine (Et3N). Despite having 1 equivalent of alkene present, I am isolating 40% furoxan dimer. How do I stop this?
Technical Diagnosis: The rate of nitrile oxide generation is exceeding the rate of cycloaddition. When you add base in a single portion or too quickly, you create a "concentration spike" of the nitrile oxide. Since dimerization is second-order, this spike disproportionately favors the byproduct.
Corrective Action:
-
Invert the Addition Order: Do not add the base to the bulk solution all at once.
-
Implement Syringe Pump Addition: Dissolve the base (Et3N) in a large volume of solvent. Add this solution slowly (over 4–8 hours) to the mixture of hydroximoyl chloride and dipolarophile.
-
Increase Trap Stoichiometry: If the alkene is inexpensive, increase its load to 3–5 equivalents. This pseudo-first-order condition accelerates the desired pathway (
).
Scenario 2: Unreactive Dipolarophiles (Steric Hindrance)
User Question: My dipolarophile is a tetrasubstituted alkene. Even with slow addition, I see dimerization. Why?
Technical Diagnosis:
Steric hindrance significantly lowers the rate constant (
Corrective Action:
-
Run "Neat" or Highly Concentrated: If the dipolarophile is a liquid, use it as the solvent. Minimizing solvent volume maximizes the collision frequency between the dipole and the trap.
-
Switch to Mukaiyama Conditions: Use the dehydration of nitroalkanes with phenyl isocyanate (PhNCO) and a catalytic amount of Et3N. This method often generates nitrile oxides more slowly and in a strictly anhydrous environment, which can sometimes favor difficult cycloadditions.
-
Temperature Modulation: While intuitive to heat the reaction to overcome the activation barrier, high heat often accelerates dimerization. Attempt the reaction at room temperature with a longer reaction time (24–48h) first.
Scenario 3: Decomposition on Silica Gel
User Question: I see a clean spot on TLC, but after column chromatography, my yield drops and I see new polar spots. Is the furoxan decomposing?
Technical Diagnosis: Furoxans are generally stable, but nitrile oxides themselves are not. If you have unreacted nitrile oxide trapped in the crude mixture (rare, as they usually dimerize quickly), it can hydrolyze or polymerize on silica. However, it is more likely that your isoxazoline product is unstable or you are seeing ring-opening of the furoxan (which can occur under harsh basic or acidic conditions).
Corrective Action:
-
Full Conversion Check: Ensure the nitrile oxide precursor is fully consumed before workup.
-
Neutral Workup: Avoid strong acid/base washes. Use a buffered aqueous wash (e.g., saturated
or ). -
Thermal Stability: Furoxans can undergo thermolysis at high temperatures (
) to form nitrile oxides again (retro-dimerization), leading to complex mixtures. Ensure your evaporation bath is .
Part 2: Experimental Protocols
Protocol A: The "High-Dilution" Syringe Pump Method
Best for: Reactive to moderately reactive dipolarophiles using hydroximoyl chloride precursors.
Reagents:
-
Hydroximoyl Chloride (1.0 equiv)
-
Dipolarophile (Alkene/Alkyne) (1.5 – 3.0 equiv)
-
Triethylamine (
) (1.2 equiv) -
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a two-neck round-bottom flask under Argon/Nitrogen.
-
Charge: Add Hydroximoyl Chloride (1.0 equiv) and Dipolarophile (1.5–3.0 equiv) to the flask. Dissolve in minimal solvent (Concentration ~0.5 M relative to precursor).
-
Prepare Feed: In a separate syringe, dissolve
(1.2 equiv) in a large volume of solvent (enough to dilute the final reaction to ~0.1 M). -
Addition: Place the flask in a water bath (20–25 °C). Using a syringe pump, add the
solution dropwise over 6 to 12 hours .-
Note: The slow addition ensures that as soon as a molecule of nitrile oxide is generated, it is surrounded by a vast excess of dipolarophile.
-
-
Completion: Stir for an additional 2 hours after addition is complete. Monitor by TLC for disappearance of the hydroximoyl chloride.
Protocol B: Hypervalent Iodine Oxidation (Metal-Free)
Best for: Generating nitrile oxides directly from aldoximes without handling hydroximoyl chlorides.
Reagents:
-
Aldoxime (1.0 equiv)
-
Dipolarophile (1.5 equiv)[2]
-
[Hydroxy(tosyloxy)iodo]benzene (HTIB) or PhI(OAc)2 (1.1 equiv)
-
Solvent: Methanol or DCM
Step-by-Step:
-
Dissolve Aldoxime and Dipolarophile in Methanol.
-
Add the hypervalent iodine reagent portion-wise over 30 minutes at 0 °C.
-
Allow to warm to room temperature. This method generates the nitrile oxide via an intermediate that minimizes the "dump" of reactive species, often reducing dimerization compared to direct halogenation/dehydrohalogenation.
Part 3: Comparative Data & Decision Matrix
Table 1: Impact of Generation Method on Furoxan Formation
| Method | Rate of Generation | Furoxan Risk | Best Application |
| Hydroximoyl Cl + Base (Batch) | Fast (Spike) | High | Only for highly reactive traps (e.g., strained alkenes). |
| Hydroximoyl Cl + Base (Slow Add) | Controlled | Low | General purpose; standard for drug synthesis. |
| Mukaiyama (Nitroalkane + PhNCO) | Slow (In Situ) | Low | Thermally stable substrates; avoids chloride handling. |
| Hypervalent Iodine Oxidation | Moderate | Medium | Small scale; avoids halogenated precursors. |
Part 4: Visualizations
Diagram 1: Competitive Pathways
This diagram illustrates the kinetic competition between the desired cycloaddition and the undesired dimerization.
Caption: Kinetic competition between first-order cycloaddition (green) and second-order dimerization (red).
Diagram 2: Troubleshooting Workflow
A decision tree for selecting the correct protocol based on experimental observations.
Caption: Decision matrix for optimizing reaction conditions to minimize dimerization.
References
-
BenchChem. (2025).[1][3] Minimizing furoxan formation from "N-Hydroxy-4-nitrobenzimidoyl chloride". Retrieved from 1
-
Mendkovich, A. S., et al. (2005). Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study. PubMed. Retrieved from 4
-
Krompiec, S., et al. (2023).[5] Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules (MDPI). Retrieved from 6
-
Pasinszki, T., et al. (2011). Dimerisation of nitrile oxides: a quantum-chemical study. RSC Advances. Retrieved from 7
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from 8
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
Validation & Comparative
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of α-Chlorobenzaldoxime
For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular characterization. The ability to elucidate the structure of a compound from its fragmentation pattern is a cornerstone of analytical chemistry. This guide provides an in-depth analysis of the theoretical electron ionization (EI) mass spectrometry fragmentation pattern of α-chlorobenzaldoxime, a compound of interest in organic synthesis. In the absence of a publicly available experimental spectrum, this guide leverages established fragmentation principles and comparative data from structurally similar molecules to construct a predictive and educational framework.
Introduction to α-Chlorobenzaldoxime and its Mass Spectrometric Interrogation
α-Chlorobenzaldoxime (C7H6ClNO), also known as benzohydroximoyl chloride, possesses a unique structure combining a chlorinated aromatic ring with an oxime functional group.[1][2] This combination predicts a rich and informative fragmentation pattern under mass spectrometry, offering key insights into its molecular architecture. Understanding this pattern is crucial for its unambiguous identification in complex matrices and for quality control in synthetic processes.
Electron ionization (EI) mass spectrometry is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. The resulting mass spectrum serves as a molecular fingerprint, with each peak corresponding to a specific fragment ion. By piecing together these fragments, we can deduce the original structure.
Proposed Electron Ionization Fragmentation Pathway of α-Chlorobenzaldoxime
The molecular ion of α-chlorobenzaldoxime is expected at a mass-to-charge ratio (m/z) of 155, with a characteristic M+2 isotopic peak at m/z 157 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. Upon ionization, the molecule will undergo a series of fragmentation reactions, driven by the stability of the resulting ions and neutral losses.
The proposed fragmentation pathway is initiated by the ionization of the molecule, likely at the lone pair electrons of the oxygen or nitrogen atom in the oxime group, or the π-system of the benzene ring. The primary fragmentation events are predicted to involve cleavage of the bonds alpha to the imine carbon and rearrangements involving the oxime and chloro-substituted phenyl groups.
A key fragmentation pathway likely involves the cleavage of the C-C bond between the phenyl ring and the oxime-bearing carbon. This can lead to the formation of a chlorobenzoyl cation (m/z 139/141) or a chlorophenyl cation (m/z 111/113). The subsequent fragmentation of these ions would follow patterns observed in related chlorinated aromatic compounds.
Another significant fragmentation route is expected to involve the oxime functional group. This can include the loss of a hydroxyl radical (•OH) to form an ion at m/z 138/140, or the loss of a chlorine atom to yield an ion at m/z 120. Rearrangements and further fragmentation of these initial products would lead to the diverse array of ions observed in the mass spectrum.
Figure 1. Proposed EI fragmentation pathway for α-chlorobenzaldoxime.
Tabulated Summary of Predicted Key Fragment Ions
The following table summarizes the predicted key fragment ions for α-chlorobenzaldoxime, their corresponding m/z values, and the proposed neutral losses.
| m/z (Isotopic) | Proposed Ion Structure | Proposed Neutral Loss |
| 155/157 | [C7H6ClNO]+• | - |
| 139/141 | [C7H4ClNO]+ | •OH |
| 120 | [C7H6NO]+ | •Cl |
| 111/113 | [C6H4Cl]+ | •CNO |
| 102 | [C7H4N]+ | •OH, •Cl |
| 77 | [C6H5]+ | •CNO, •Cl |
| 51 | [C4H3]+ | •CNO, •Cl, C2H2 |
Comparative Fragmentation Analysis: α-Chlorobenzaldoxime vs. 4-Chlorobenzaldehyde
To ground our theoretical fragmentation in experimental reality, we can compare it to the known mass spectrum of a structurally similar compound, 4-chlorobenzaldehyde.[3] The mass spectrum of 4-chlorobenzaldehyde is dominated by fragments arising from the chlorinated phenyl group.
The molecular ion of 4-chlorobenzaldehyde appears at m/z 140/142. Key fragments include the loss of a hydrogen atom to give an ion at m/z 139/141 (the base peak), and the loss of the aldehyde group (•CHO) to produce the chlorophenyl cation at m/z 111/113.[3] Further fragmentation of the chlorophenyl cation leads to ions at m/z 75 and 50.
This comparison suggests that the chlorophenyl-containing fragments in the proposed α-chlorobenzaldoxime spectrum (m/z 111/113 and subsequent fragments) are highly likely to be observed. The presence of the oxime group in α-chlorobenzaldoxime is expected to introduce additional fragmentation pathways not seen in 4-chlorobenzaldehyde, such as the loss of •OH and rearrangements involving the C=N-OH moiety.
Experimental Protocol for Mass Spectrometric Analysis
To experimentally verify the proposed fragmentation pattern, the following protocol for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
-
Capillary GC column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
Sample Preparation:
-
Prepare a dilute solution of α-chlorobenzaldoxime (approximately 100 µg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Ensure the sample is free of non-volatile impurities that could contaminate the GC-MS system.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless injection depending on concentration)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
Data Analysis: The acquired total ion chromatogram (TIC) should be examined for the peak corresponding to α-chlorobenzaldoxime. The mass spectrum of this peak can then be extracted and compared to the proposed fragmentation pattern. The presence of the characteristic isotopic signature of chlorine should be used to confirm chlorine-containing fragments.
Figure 2. GC-MS experimental workflow for α-chlorobenzaldoxime.
Conclusion
References
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96239, o-Chlorobenzaldoxime. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum of 4-chlorobenzaldehyde. Retrieved from [Link]
Sources
A Comparative Guide to Nitrile Oxide Generation: α-Chlorobenzaldoxime vs. Nitroalkanes
For researchers, medicinal chemists, and professionals in drug development, the 1,3-dipolar cycloaddition of nitrile oxides is a cornerstone for constructing five-membered heterocycles like isoxazoles and isoxazolines—scaffolds prevalent in numerous bioactive molecules. The efficacy of this powerful transformation hinges on the successful generation of the transient nitrile oxide intermediate. This guide provides an in-depth, objective comparison of two of the most prominent methods for in situ nitrile oxide generation: the dehydrochlorination of α-chlorobenzaldoximes (and other hydroximoyl chlorides) and the dehydration of primary nitroalkanes, widely known as the Mukaiyama method.
This analysis is grounded in experimental data and field-proven insights to empower you in selecting the optimal method for your specific synthetic challenge. We will delve into the mechanistic underpinnings, practical execution, substrate scope, and safety considerations of each approach.
The Landscape of Nitrile Oxide Generation
Nitrile oxides are highly reactive 1,3-dipoles that readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides) in the absence of a suitable dipolarophile.[1] Consequently, they are almost always generated in situ for immediate trapping in a cycloaddition reaction. The choice of precursor and generation method can profoundly impact reaction efficiency, yield, and compatibility with other functional groups within the molecule.
Method 1: The Dehydrochlorination of α-Chlorobenzaldoxime
This classical and widely used method involves the treatment of an α-chloroaldoxime (a type of hydroximoyl chloride) with a base, typically a tertiary amine like triethylamine (Et₃N), to eliminate hydrogen chloride and generate the nitrile oxide.[2]
Mechanistic Rationale
The process begins with the synthesis of the α-chloroaldoxime precursor from the corresponding aldoxime. This is typically achieved by chlorination using reagents like N-chlorosuccinimide (NCS) or chlorine gas.[3] The subsequent addition of a base abstracts the acidic proton from the hydroxyl group, initiating the elimination of the chloride ion to furnish the nitrile oxide.
Caption: Workflow for nitrile oxide generation from α-chloroaldoximes.
Experimental Protocol: Synthesis of 3,5-Diphenyl-4,5-dihydroisoxazole
Step 1: Synthesis of α-Chlorobenzaldoxime. Benzaldehyde oxime is dissolved in a suitable solvent like chloroform or carbon tetrachloride.[4] The solution is cooled, and a chlorinating agent such as N-chlorosuccinimide (NCS) or a solution of chlorine in carbon tetrachloride is added portion-wise while maintaining a low temperature. After the reaction is complete, the solvent is removed under reduced pressure to yield crude α-chlorobenzaldoxime, which can be purified by crystallization.[5]
Step 2: In situ Generation of Benzonitrile Oxide and Cycloaddition. In a flask containing styrene (1.1 equivalents) dissolved in an inert solvent like toluene, α-chlorobenzaldoxime (1 equivalent) is added. The solution is stirred, and triethylamine (1.2 equivalents) is added dropwise at room temperature. The reaction mixture is stirred for several hours. The triethylammonium chloride salt precipitates and is removed by filtration. The filtrate is concentrated, and the resulting crude product is purified by column chromatography to yield 3,5-diphenyl-4,5-dihydroisoxazole.
Method 2: The Dehydration of Nitroalkanes (Mukaiyama Method)
Developed by Mukaiyama, this method utilizes primary nitroalkanes as precursors, which undergo dehydration in the presence of a dehydrating agent and a base to form the nitrile oxide.[6] Phenyl isocyanate in the presence of triethylamine is the classic reagent combination for this transformation.
Mechanistic Rationale
The reaction is believed to proceed through the formation of an aci-nitro intermediate upon treatment of the nitroalkane with a base. This intermediate then reacts with the dehydrating agent (e.g., phenyl isocyanate). A subsequent rearrangement and elimination cascade releases the nitrile oxide, along with byproducts derived from the dehydrating agent (e.g., diphenylurea from phenyl isocyanate).[6]
Sources
Distinguishing alpha-chlorobenzaldoxime from benzaldoxime starting material
Distinguishing -Chlorobenzaldoxime from Benzaldoxime: A Technical Comparison Guide
Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals. Scope: Analytical differentiation, experimental validation, and functional characterization.
Executive Summary
In the synthesis of isoxazoles and nitrile oxides,
The primary differentiator is the substitution of the methine proton (
| Feature | Benzaldoxime (Starting Material) | |
| Formula | ||
| Singlet | Absent (Signal disappears) | |
| Reactivity | Stable to mild base | Forms Nitrile Oxide with base ( |
| AgNO | Negative (No precipitate) | Positive (Rapid AgCl precipitate) |
| State | Low-melting solid / Oil ( | Crystalline Solid ( |
Chemical Basis of Separation
The transformation involves the electrophilic chlorination of the oxime carbon. This alters the hybridization and electronic environment significantly.
Structural Logic
-
Benzaldoxime: Contains an azomethine group (
). The proton attached to the carbon is highly diagnostic. - -Chlorobenzaldoxime: The carbon is bonded to a Chlorine, a Phenyl ring, and the Oxime Nitrogen. It lacks a C-bonded hydrogen.
Figure 1: Structural transformation highlighting the loss of the diagnostic proton.
Analytical Comparison Protocols
A. Nuclear Magnetic Resonance ( H NMR) - The Gold Standard
NMR provides the most definitive proof of conversion. The disappearance of the methine proton is unambiguous.
Protocol:
-
Dissolve ~10 mg of sample in 0.6 mL
. -
Acquire
H NMR spectrum (minimum 8 scans). -
Analysis: Focus on the region
8.0 – 8.5 ppm.
| Compound | Chemical Shift ( | Multiplicity | Assignment |
| Benzaldoxime | 8.15 – 8.25 ppm | Singlet ( | |
| 7.30 – 7.60 ppm | Multiplet ( | Aromatic Protons | |
| 8.50 – 9.50 ppm | Broad Singlet ( | ||
| ABSENT | N/A | Signal Disappears | |
| 7.40 – 7.90 ppm | Multiplet ( | Aromatic Protons (Shifted) | |
| 9.00 – 10.0 ppm | Broad Singlet ( |
Interpretation: If the singlet at 8.2 ppm is present, the reaction is incomplete. A pure product spectrum will show only aromatic protons and the broad OH peak.
B. Silver Nitrate Chemical Test (Rapid Field Test)
This test exploits the lability of the C-Cl bond in hydroxamic acid chlorides.
Protocol:
-
Dissolve a small crystal of the unknown in 0.5 mL Ethanol.
-
Add 2–3 drops of aqueous
solution. -
Observation:
-
White Precipitate (AgCl): Positive for
-Chlorobenzaldoxime. -
Clear Solution: Benzaldoxime (or other non-halogenated impurity).
-
C. Thin Layer Chromatography (TLC)
While both compounds are polar, their behavior differs slightly.[1][2] The chloro-oxime is often less stable on silica and may streak if not run quickly.
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: Hexane:Ethyl Acetate (80:20 or 70:30).
-
Visualization: UV (254 nm).[1]
-
Differentiation:
-
Benzaldoxime: Distinct spot, lower
(more polar due to accessible OH). -
-Chlorobenzaldoxime: Slightly higher
(Cl reduces polarity relative to H). -
Note: Co-spotting is required as
values are close.[3]
-
Experimental Workflow: Synthesis & Validation
The following workflow ensures the integrity of the
Figure 2: Step-by-step decision tree for validating product identity.
Synthesis Note (Safety & Stability)
-
Temperature Control:
-Chlorobenzaldoxime decomposes at elevated temperatures. Evaporate solvents at . -
Storage: Store in a refrigerator (
). If the white crystals turn yellow/oil, the compound has likely dimerized to diphenylfuroxan (irreversible). -
Melting Point:
-
Pure
-Chlorobenzaldoxime: 48–52°C (Crystals).[4] -
Benzaldoxime (Z-isomer): ~33°C (Often appears as an oil).
-
References
-
National Institute of Standards and Technology (NIST). Benzaldehyde, oxime - Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
- Liu, K. C., et al.Synthesis of benzohydroximoyl chlorides.Journal of Organic Chemistry, 1980.
-
PubChem. Benzohydroximoyl chloride - Compound Summary. National Library of Medicine. [Link]
Alpha-Chlorobenzaldoxime vs. Chloramine-T: A Strategic Comparison in Synthetic Chemistry
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate landscape of synthetic chemistry, the choice of reagents is paramount to the success of a synthetic route, influencing yield, purity, and even the feasibility of accessing novel molecular architectures. This guide provides an in-depth comparison of two chlorine-containing reagents, alpha-chlorobenzaldoxime and Chloramine-T, focusing on their distinct advantages in specific synthetic contexts, particularly in the realm of drug discovery and development. While both are valuable tools, their mechanisms and applications diverge significantly, making a nuanced understanding of their properties essential for the modern chemist.
At a Glance: Physicochemical Properties
A foundational understanding of the physical and chemical properties of each reagent is crucial for experimental design and safe handling.
| Property | alpha-Chlorobenzaldoxime | Chloramine-T |
| Molecular Formula | C₇H₆ClNO | C₇H₇ClNNaO₂S |
| Molecular Weight | 155.58 g/mol | 227.64 g/mol (anhydrous) |
| Appearance | Colorless to pale yellow crystalline solid[1] | White powder[2] |
| Melting Point | 48-52 °C[3] | Decomposes at 167–170 °C[2] |
| Solubility | Soluble in organic solvents like ethanol and ether[1] | Soluble in water |
| Primary Function | Precursor to nitrile oxides for cycloadditions[4] | Oxidizing and chlorinating agent[2][5] |
Mechanistic Divergence: The Core of Their Synthetic Utility
The fundamental difference between alpha-chlorobenzaldoxime and Chloramine-T lies in their inherent reactivity and the reactive species they generate. This divergence dictates their suitability for different synthetic transformations.
Alpha-Chlorobenzaldoxime: A Gateway to 1,3-Dipolar Cycloadditions
Alpha-chlorobenzaldoxime is not typically used as a direct chlorinating agent but rather as a stable and reliable precursor for the in situ generation of nitrile oxides.[4] This is a cornerstone of its utility. Upon treatment with a mild base, it undergoes dehydrochlorination to form a highly reactive 1,3-dipole, benzonitrile oxide. This intermediate is immediately trapped by a dipolarophile (e.g., an alkene or alkyne) in a [3+2] cycloaddition reaction to construct five-membered heterocycles, such as isoxazolines and isoxazoles, with high regioselectivity.[4]
This process is highly valued in medicinal chemistry for its efficiency in building complex molecular scaffolds from simple precursors. The reaction is a prime example of click chemistry, characterized by high yields, stereospecificity, and the formation of only inoffensive byproducts.
Chloramine-T: A Versatile Source of Electrophilic Chlorine
Chloramine-T, the sodium salt of N-chloro-p-toluenesulfonamide, is a well-established and versatile reagent in organic synthesis.[6] It acts as a source of electrophilic chlorine, enabling a wide array of transformations including chlorination, amination, and oxidation.[2][5] In aqueous solutions, it can hydrolyze to form hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[7]
Its reactivity is highly dependent on the reaction conditions, particularly pH.[5] While it can be used to synthesize a variety of heterocycles, the pathways are often less direct than the cycloaddition routes offered by alpha-chlorobenzaldoxime. For instance, it can be employed in the aminochlorination of alkenes, which can then be further manipulated to form heterocyclic structures.[8]
Head-to-Head: Synthesis of Isoxazoles
To illustrate the practical advantages of alpha-chlorobenzaldoxime, let's consider the synthesis of isoxazoles, a privileged scaffold in many FDA-approved drugs.
The Alpha-Chlorobenzaldoxime Advantage: A Direct and Efficient Route
The synthesis of isoxazoles from alpha-chlorobenzaldoxime is a classic example of a 1,3-dipolar cycloaddition. The reaction is typically high-yielding and can be performed under mild conditions.
Experimental Protocol: Synthesis of 3,5-diphenylisoxazole
-
Reactant Preparation: In a round-bottom flask, dissolve phenylacetylene (1.0 eq) and alpha-chlorobenzaldoxime (1.0 eq) in a suitable solvent such as toluene.
-
Base Addition: Slowly add triethylamine (1.1 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 3,5-diphenylisoxazole.
The Chloramine-T Method: A More Circuitous Path
Synthesizing isoxazoles using Chloramine-T is less direct. A plausible route involves the chlorination of an α,β-unsaturated ketone, followed by reaction with hydroxylamine.
Conceptual Protocol (multi-step)
-
α-Chlorination: An α,β-unsaturated ketone is treated with Chloramine-T to introduce a chlorine atom at the α-position. This step may require specific conditions to control regioselectivity and avoid side reactions.
-
Reaction with Hydroxylamine: The resulting α-chloro-α,β-unsaturated ketone is then reacted with hydroxylamine hydrochloride in the presence of a base. This leads to the formation of the isoxazole ring through a condensation-cyclization sequence.
This multi-step approach introduces challenges in purification and can result in lower overall yields compared to the one-pot cycloaddition method.
Comparative Performance Data
The following table summarizes the typical performance of each method for the synthesis of a substituted isoxazole, highlighting the advantages of the alpha-chlorobenzaldoxime approach.
| Parameter | Alpha-Chlorobenzaldoxime Method | Chloramine-T Method (Conceptual) |
| Number of Steps | 1 (One-pot) | 2 or more |
| Reaction Conditions | Mild (Room temperature) | Potentially harsher conditions for chlorination |
| Typical Yield | High (often >80%) | Moderate to low (overall yield) |
| Byproducts | Triethylammonium chloride (easily removed) | Toluene-p-sulfonamide and other potential side-products from oxidation/chlorination[9] |
| Substrate Scope | Broad (tolerant of many functional groups) | Limited by the sensitivity of the substrate to oxidation and chlorination |
Key Advantages of Alpha-Chlorobenzaldoxime
The comparison above illuminates several key advantages of alpha-chlorobenzaldoxime for specific synthetic applications:
-
Efficiency and Atom Economy: The [3+2] cycloaddition is a highly efficient, atom-economical reaction that constructs the desired heterocyclic core in a single step.
-
Mild Reaction Conditions: The generation of nitrile oxides from alpha-chlorobenzaldoxime can be achieved under mild basic conditions, which is advantageous for substrates with sensitive functional groups.
-
High Selectivity: Cycloaddition reactions are known for their high regio- and stereoselectivity, leading to cleaner reaction profiles and easier purification.
-
Predictable Reactivity: The reactivity of the generated nitrile oxide is well-understood, allowing for the rational design of synthetic routes to a wide variety of heterocyclic compounds.
In contrast, Chloramine-T, while a powerful and versatile reagent, presents certain limitations in the context of complex molecule synthesis:
-
Harshness: As a strong oxidizing agent, Chloramine-T can lead to undesired side reactions and degradation of sensitive substrates.[9]
-
Lack of Selectivity: It can react with multiple functional groups in a molecule, leading to a mixture of products and complicating purification.[5]
-
Byproduct Formation: The reaction with Chloramine-T produces toluene-p-sulfonamide as a byproduct, which can sometimes be difficult to remove from the reaction mixture.
Conclusion: Choosing the Right Tool for the Job
For the targeted synthesis of five-membered heterocycles like isoxazoles and isoxazolines, alpha-chlorobenzaldoxime offers a clear strategic advantage over the more general-purpose Chloramine-T. Its ability to serve as a stable precursor to nitrile oxides enables direct, efficient, and selective access to these important scaffolds under mild conditions.
While Chloramine-T remains an indispensable reagent for a broad range of chlorination, amination, and oxidation reactions, its application in the synthesis of complex, sensitive molecules requires careful consideration of its potent and sometimes indiscriminate reactivity. For researchers and drug development professionals focused on the rapid and efficient construction of novel heterocyclic entities, alpha-chlorobenzaldoxime represents a more refined and often superior tool.
References
-
LookChem. alpha-Chlorobenzaldoxime. [Link]
-
Taylor & Francis Online. Chloramine-T – Knowledge and References. [Link]
-
OpenStax. 30.5 Cycloaddition Reactions. [Link]
-
Chemistry LibreTexts. 1.2: Cycloaddition Reactions. [Link]
-
PubChem. alpha-Chlorobenzaldoxime. [Link]
-
Wikipedia. Chloramine-T. [Link]
-
Patsnap Synapse. What is the mechanism of Chloramine T?. [Link]
- Sowmya, P. T., et al. (2021). Chloramine-T in Organic Synthesis and Analysis of Organic Functional Groups: A Review. ChemistrySelect, 6(37), 9849-9876.
-
Organic Chemistry Portal. Chloramine-T, N-chloro tosylamide sodium salt. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Chloramine-T - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. alpha-Chlorobenzaldoxime | 698-16-8; 81745-44-0 | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Chloramine T? [synapse.patsnap.com]
- 8. Chloramine-T, N-chloro tosylamide sodium salt [organic-chemistry.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
